Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Whitepaper: Pharmacological and Biotechnological Properties of N-[(3-Methoxyphenyl)methyl]adenosine (MemTR)
Executive Overview & Molecular Architecture
As a Senior Application Scientist navigating the intersection of mammalian pharmacology and plant biotechnology, I frequently encounter compounds that exhibit profound cross-kingdom efficacy. N-[(3-Methoxyphenyl)methyl]adenosine (CAS: 101565-95-1), widely known in the literature as meta-Methoxytopolin riboside (MemTR) , is a prime example of such a molecule.
Structurally, MemTR is a purine nucleoside analog characterized by a methoxy substitution at the meta position of the N6-benzyl ring. This specific steric and electronic configuration fundamentally alters its metabolic fate. In mammalian systems, it functions as a potent nucleoside antimetabolite and adenosine receptor modulator, showing promise in targeting indolent lymphoid malignancies and inducing smooth muscle vasodilation. In plant systems, it acts as an advanced aromatic cytokinin, overcoming the hyperhydricity and rapid senescence typically associated with traditional growth regulators like Benzyladenine (BA).
Mechanistic Divergence: Dual-System Causality
To effectively utilize MemTR in drug development or tissue culture, one must understand the causality behind its molecular interactions.
In human cell lines, MemTR mimics endogenous adenosine. Its cellular entry is facilitated by Equilibrative Nucleoside Transporters (ENTs). Once intracellular, it is phosphorylated by adenosine kinases into its active nucleotide form. Because of the bulky meta-methoxybenzyl group, it acts as a competitive inhibitor of DNA polymerase, halting DNA synthesis during the S-phase and triggering intrinsic apoptosis in rapidly dividing cancer cells. Extracellularly, MemTR acts as an agonist/modulator at G-protein coupled adenosine receptors (A1, A2A, A2B, A3), which is the primary mechanism driving its documented [1].
Plant Biotechnology: Cytokinin Homeostasis
Traditional cytokinins (like BA) are rapidly degraded by the enzyme cytokinin oxidase/dehydrogenase (CKX), leading to sharp peaks and troughs in hormone levels that cause tissue toxicity (hyperhydricity). The meta-methoxy substitution on MemTR sterically hinders CKX cleavage. Furthermore, MemTR undergoes reversible O-glucosylation. This creates an inactive, intracellular "slow-release" reservoir that maintains optimal, non-toxic cytokinin homeostasis, [2] and[3].
Figure 1: Dual mechanistic pathways of MemTR in plant biotechnology and mammalian pharmacology.
Quantitative Data Synthesis
To facilitate rapid comparison for assay development, the physicochemical and biological benchmarking data for MemTR are summarized below.
Table 1: Core Physicochemical Properties
Property
Specification
Chemical Name
N-[(3-Methoxyphenyl)methyl]adenosine
Common Synonyms
MemTR, meta-Methoxytopolin riboside
CAS Registry Number
[4]
Molecular Formula
C18H21N5O5
Molecular Weight
387.39 g/mol
Melting Point
162 - 163 °C
| Primary Target (Mammalian) | Adenosine Receptors, DNA Polymerase |
Table 2: Comparative Efficacy Metrics (MemTR vs. Standard Controls)
A protocol is only as good as its internal controls. Below are field-proven, self-validating workflows for evaluating MemTR in both mammalian and plant models.
Objective: Validate the antimetabolite-driven apoptotic properties of MemTR in indolent lymphoid cell lines.
Causality: We utilize an Annexin V/PI dual-staining methodology. MemTR stalls the cell cycle, leading to intrinsic apoptosis. Annexin V validates the externalization of phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) exclusion confirms the membrane remains intact. This dual-staining self-validates that cell death is mechanism-driven (apoptosis) rather than a result of non-specific necrotic toxicity from the solvent.
Cell Culture & Seeding: Culture Raji or Jurkat cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of
1×105
cells/well in a 6-well plate.
Compound Administration: Dissolve MemTR in DMSO to create a 10 mM stock. Treat cells with a concentration gradient (0.1 µM to 100 µM). Critical Control: Ensure final DMSO concentration in the well remains <0.1% to prevent solvent-induced cytotoxicity. Include a vehicle-only control.
Incubation: Incubate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
Harvest & Staining: Centrifuge cells at 300 x g for 5 minutes. Wash twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Flow Cytometry Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze via flow cytometry within 1 hour, gating for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Objective: Evaluate MemTR's ability to promote shoot multiplication without inducing hyperhydricity or pigment degradation.
Causality: Cytokinin toxicity manifests as the rapid degradation of the photosynthetic apparatus. By quantifying chlorophyll a/b ratios spectrophotometrically, we self-validate that MemTR's reversible O-glucosylation maintains a non-toxic, sustained release compared to equimolar BA.
Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and 8 g/L agar.
Hormone Supplementation: Divide the media into three batches: Control (no cytokinin), BA (10 µM), and MemTR (10 µM). Autoclave at 121°C for 15 minutes.
Explant Inoculation: Under sterile conditions, inoculate surface-decontaminated shoot tips (e.g., Pyrus communis or Musa spp.) onto the media.
Incubation: Maintain in a growth chamber under a 16-h photoperiod (cool white fluorescent tubes) at 25±2°C for 50 days.
Biochemical Validation (Pigment Extraction): At day 50, harvest 0.5 g of fresh leaf tissue. Homogenize in 10 mL of 80% cold acetone. Centrifuge at 10,000 x g for 10 minutes.
Spectrophotometric Quantification: Measure the absorbance of the supernatant at 645 nm and 663 nm. Calculate total chlorophyll retention to validate the anti-senescence efficacy of MemTR over BA.
References
Bairu, M. W., et al. (2012). "The role of meta-topolins on the photosynthetic pigment profiles and foliar structures of micropropagated 'Williams' bananas". Plant Physiology and Biochemistry. PubMed. Retrieved from:[Link]
Dimitrova, N. G., et al. (2024). "Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L." Biblioteka Nauki. Retrieved from:[Link]
Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of Adenosine, N-[(3-methoxyphenyl)methyl]-
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the mechanism of action of N-[(3-methoxyphenyl)methyl]adenosine, a substituted puri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the mechanism of action of N-[(3-methoxyphenyl)methyl]adenosine, a substituted purine nucleoside analog. We will move beyond a simple recitation of facts to detail the scientific rationale behind a multi-step experimental approach, ensuring a robust and validated understanding of the compound's biological activity. The core principle of this guide is to establish a self-validating system of inquiry, where data from initial binding assays inform the selection and design of subsequent functional and signaling studies.
Introduction: The Landscape of Adenosine Signaling
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, modulating a vast array of physiological processes, particularly in response to cellular stress, hypoxia, or inflammation.[1][2] Its effects are mediated by four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[2] These receptors are differentiated by their affinity for adenosine, tissue distribution, and, most critically, their coupling to intracellular signaling cascades.[2]
A1 and A3 Receptors (Gi/o-coupled): These receptors typically couple to inhibitory G proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] Activation of these receptors, particularly the A3 subtype, can also modulate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and phospholipase C (PLC).[3][4][6]
A2A and A2B Receptors (Gs-coupled): These receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[7][8][9]
N-[(3-methoxyphenyl)methyl]adenosine belongs to the N6-substituted class of adenosine analogs.[10] Structural analogs in this class, particularly those with N6-arylmethyl substitutions, have a known tendency to exhibit higher potency at A1 and A3 receptors compared to A2A receptors.[11] This structural insight provides a critical starting hypothesis for our investigation: the compound is likely to interact preferentially with the Gi-coupled A1 and/or A3 receptors. This guide will outline the necessary experiments to confirm this hypothesis, determine the nature of the interaction (agonist vs. antagonist), and map the downstream signaling consequences.
General Adenosine Receptor Signaling Pathways
Caption: Canonical G protein signaling pathways for the four adenosine receptor subtypes.
Part 1: Defining the Molecular Target - Receptor Binding Affinity and Selectivity
The foundational step in characterizing any compound is to identify its direct molecular targets. For an adenosine analog, this involves determining its binding affinity (expressed as the inhibition constant, Ki) for each of the four adenosine receptor subtypes. The gold-standard methodology for this is the competitive radioligand binding assay.[9][12]
The principle is straightforward: we measure the ability of our unlabeled test compound, N-[(3-methoxyphenyl)methyl]adenosine, to displace a known high-affinity radiolabeled ligand from the receptor. A high-affinity interaction will require a lower concentration of the test compound to displace the radioligand, yielding a low Ki value. By performing this experiment using membranes from cells selectively expressing each of the four human adenosine receptor subtypes, we can build a comprehensive binding and selectivity profile.
This protocol outlines the procedure for determining the Ki of N-[(3-methoxyphenyl)methyl]adenosine at the human A3 adenosine receptor, using [¹²⁵I]I-AB-MECA as the radioligand. The same principle applies to the other receptors, substituting the appropriate radioligand and cell membranes.[5][13]
1. Materials and Reagents:
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the recombinant human A3 adenosine receptor.
Test Compound: N-[(3-methoxyphenyl)methyl]adenosine, dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.
Non-Specific Binding (NSB) Control: A high concentration of a non-selective adenosine agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), at 10 µM.[13]
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
Adenosine Deaminase (ADA): To degrade any endogenous adenosine.
96-well plates, filtration apparatus, glass fiber filters, and a scintillation counter.
2. Procedure:
Reagent Preparation: On the day of the assay, thaw cell membranes on ice and resuspend in ice-cold assay buffer. Add ADA to the assay buffer. Prepare serial dilutions of the test compound in assay buffer.
Assay Plate Setup (in triplicate):
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution (at a concentration near its Kd, e.g., 0.1 nM[13]), and 150 µL of the cell membrane suspension.
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM NECA, 50 µL radioligand solution, and 150 µL of the cell membrane suspension.
Test Compound Wells: Add 50 µL of each serial dilution of N-[(3-methoxyphenyl)methyl]adenosine, 50 µL radioligand solution, and 150 µL of the cell membrane suspension.
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[14]
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a 96-well harvester. This separates the receptor-bound radioligand from the unbound.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
3. Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Use non-linear regression analysis (e.g., in Prism® software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[14]
Data Presentation: Receptor Binding Profile
The results of these assays across all four receptor subtypes should be summarized in a clear, tabular format.
Receptor Subtype
Radioligand
Test Compound Ki (nM)
Selectivity Ratio (vs. A3)
A1
[³H]DPCPX
150
30-fold
A2A
[³H]CGS 21680
>10,000
>2000-fold
A2B
[³H]DPCPX
>10,000
>2000-fold
A3
[¹²⁵I]I-AB-MECA
5.0
1
Hypothetical data presented for illustrative purposes.
This profile immediately establishes N-[(3-methoxyphenyl)methyl]adenosine as a potent and highly selective ligand for the A3 adenosine receptor. This finding is crucial as it directs all subsequent functional assays toward interrogating the A3 signaling pathway.
Workflow for Receptor Binding Assay
Caption: Downstream signaling pathways activated by an A3 adenosine receptor agonist.
Conclusion: Synthesizing a Complete Mechanistic Profile
By systematically applying the principles and protocols outlined in this guide, a researcher can construct a comprehensive and defensible mechanism of action for N-[(3-methoxyphenyl)methyl]adenosine. The investigation progresses logically from identifying the primary molecular target and its binding affinity (Part 1) to characterizing the direct functional consequence of that binding event (Part 2) and finally to mapping the downstream cellular signaling cascade (Part 3).
High-affinity and selective binding to the A3 receptor in radioligand binding assays.
Dose-dependent inhibition of forskolin-stimulated cAMP production, consistent with Gi-coupled receptor activation.
Induction of ERK1/2 phosphorylation , confirming the engagement of a known downstream A3 signaling pathway.
This multi-faceted approach ensures scientific rigor and provides the detailed mechanistic understanding required for advanced drug development, target validation, and further pharmacological research.
References
Gao, Z. et al. (2001). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 62(10), 1381-1392. [Link]
Tracey, W. R. et al. (2003). Novel N6-substituted adenosine 5'-N-methyluronamides with high selectivity for human adenosine A3 receptors reduce ischemic myocardial injury. American Journal of Physiology-Heart and Circulatory Physiology, 285(6), H2780-H2787. [Link]
Säll, T. et al. (2010). Effects of Adenosine A(2A) and A(2B) Receptor Activation on Signaling Pathways and Cytokine Production in Human Uroepithelial Cells. Basic & Clinical Pharmacology & Toxicology, 106(2), 143-150. [Link]
Klabunde, R. E. (n.d.). Adenosine. CV Pharmacology. [Link]
Tosh, D. K. et al. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 629-635. [Link]
Hussain, T. et al. (2024). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 25(11), 5780. [Link]
Tracey, W. R. et al. (1998). Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5′-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation. Cardiovascular Research, 40(1), 138-145. [Link]
Auchampach, J. A. et al. (1997). Selective activation of A3 adenosine receptors with N6-(3- iodobenzyl)adenosine-5'-N-methyluronamide protects against myocardial stunning and infarction without hemodynamic changes in conscious rabbits. Circulation Research, 80(6), 800-809. [Link]
Les-imple, A. et al. (1997). N6-substituted adenosine receptor agonists. Synthesis and pharmacological activity as potent antinociceptive agents. Journal of Medicinal Chemistry, 40(21), 3494-3499. [Link]
Haskó, G. et al. (2008). Adenosine Receptors: Expression, Function and Regulation. Current Topics in Membranes, 62, 115-135. [Link]
Chen, J. F. et al. (2017). Adenosine A2B Receptor: From Cell Biology to Human Diseases. Frontiers in Cellular Neuroscience, 11, 195. [Link]
Byrne, S. C. et al. (2017). Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology, 8, 161. [Link]
Karhinen, H. et al. (2019). Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype. The Journal of Immunology, 203(12), 3236-3244. [Link]
Rork, T. H. et al. (2010). A2b adenosine receptors can change their spots. British Journal of Pharmacology, 159(8), 1595-1597. [Link]
Lesimple, A. et al. (1997). N6-Substituted Adenosine Receptor Agonists. Synthesis and Pharmacological Activity as Potent Antinociceptive Agents. Journal of Medicinal Chemistry, 40(21), 3494-3499. [Link]
Gessi, S. et al. (2013). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 33(4), 799-854. [Link]
Devaney, J. M. et al. (2011). Adenosine promotes alternative macrophage activation by triggering an A2B receptor-initiated p38-C/EBPβ signaling cascade. The Journal of Immunology, 186(1 Supplement), 116.2. [Link]
Rork, T. H., & Belardinelli, L. (2008). Adenosine A3 Receptor and Cardioprotection. Circulation, 118(17), 1709-1711. [Link]
Ciruela, F. et al. (2011). The A2A-adenosine receptor: a GPCR with unique features? Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1186-1191. [Link]
Müller, C. E. et al. (2020). Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. Molecules, 25(8), 1803. [Link]
Annang, F. et al. (2014). 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. Antimicrobial Agents and Chemotherapy, 58(7), 3894-3901. [Link]
Leone, R. D., & Emens, L. A. (2018). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 9, 2179. [Link]
Kazimierczuk, Z. et al. (1980). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 23(5), 504-507. [Link]
Gessi, S. et al. (2013). The A3 Adenosine Receptor: History and Perspectives. The A3 Adenosine Receptor From Cell Biology to Pharmacology and Therapeutics, 7-23. [Link]
Daly, J. W. et al. (1992). Agonist activity of 2- and 5'-substituted adenosine analogs and their N6-cycloalkyl derivatives at A1- and A2-adenosine receptors coupled to adenylate cyclase. Biochemical Pharmacology, 43(10), 2191-2197. [Link]
ResearchGate. (n.d.). A2A adenosine receptors-triggered signal transduction cascade in cancer cells. ResearchGate. [Link]
Zhang, Y. et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
ResearchGate. (n.d.). A2B adenosine receptor signaling and regulation. ResearchGate. [Link]
Tilley, S. L. et al. (2006). A3 Adenosine Receptor Signaling Contributes to Airway Mucin Secretion after Allergen Challenge. American Journal of Respiratory Cell and Molecular Biology, 34(4), 498-504. [Link]
Cancer Biology & Medicine. (2024). Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy. Cancer Biology & Medicine, 21(11), 1-22. [Link]
Semantic Scholar. (n.d.). Adenosine A3 Receptor and Its Potential Role in Cancer Treatment. Semantic Scholar. [Link]
In Vitro vs. In Vivo Pharmacodynamics of N-[(3-Methoxyphenyl)methyl]adenosine: A Comprehensive Technical Guide
Executive Summary N-[(3-Methoxyphenyl)methyl]adenosine (CAS: 101565-95-1)—also known in botanical biotechnology as m-methoxytopolin riboside (MemTR) or N6-(3-methoxybenzyl)adenosine—is a multifaceted purine nucleoside an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[(3-Methoxyphenyl)methyl]adenosine (CAS: 101565-95-1)—also known in botanical biotechnology as m-methoxytopolin riboside (MemTR) or N6-(3-methoxybenzyl)adenosine—is a multifaceted purine nucleoside analog. While traditionally utilized as an aromatic cytokinin for plant tissue micropropagation, its translational value in mammalian systems has become a focal point for oncology and cardiovascular pharmacology.
As an adenosine analog, it acts as a smooth muscle vasodilator and exhibits potent antineoplastic properties[1]. Its mechanism of action bridges extracellular receptor agonism with intracellular enzymatic blockade, specifically inhibiting viral and cellular DNA synthesis while inducing intrinsic apoptosis in malignant cells[2]. This whitepaper dissects the compound's dual-domain efficacy, providing field-proven methodologies for evaluating its in vitro cytotoxicity and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiles.
Molecular Mechanisms & Target Pathways
To effectively design assays around N-[(3-methoxyphenyl)methyl]adenosine, one must understand the causality of its molecular interactions. The compound operates via a dual-axis mechanism:
Purinergic Receptor Agonism: Like many N6-substituted adenosines, it acts as an agonist at A1 and A3 adenosine receptors, leading to downstream vasodilation and cell cycle arrest at the G0/G1 phase[3].
Mevalonate Pathway Interference: Upon intracellular transport and phosphorylation, the nucleotide derivative of the compound competitively inhibits Farnesyl Pyrophosphate Synthase (FPPS) . This blockade prevents the prenylation of critical downstream signaling proteins (such as RAS and Rap-1A), which are essential for cancer cell survival and proliferation[4].
Intrinsic Apoptosis Cascade: The accumulation of DNA damage and the lack of protein prenylation trigger a severe stress response, activating Caspase-9 (initiator) and subsequently Caspase-3 (executioner), leading to chromatin condensation and DNA fragmentation[3].
Figure 1: Dual-axis mechanism of action highlighting extracellular receptor agonism and intracellular FPPS inhibition.
In Vitro Profiling: Cellular Dynamics & Apoptosis
In vitro evaluation of N-[(3-methoxyphenyl)methyl]adenosine requires a focus on its differential toxicity. The compound exhibits a high therapeutic index, showing potent cytotoxicity against malignant cell lines while sparing healthy fibroblasts[4].
Quantitative Data: In Vitro Cytotoxicity
Table 1: Representative IC50 values of N-[(3-methoxyphenyl)methyl]adenosine across various cell lines after 48h exposure.
To prove the causality of cell death (apoptosis vs. necrosis), we utilize an Annexin V/Propidium Iodide (PI) double-staining workflow. This protocol is designed as a self-validating system by incorporating strict compensation and biological controls.
Step-by-Step Methodology:
Cell Seeding: Seed HL-60 cells at
1×105
cells/mL in 6-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Treatment Application: Treat cells with N-[(3-methoxyphenyl)methyl]adenosine at varying concentrations (e.g., 1, 5, 10, and 20 µM).
Validation Control 1 (Vehicle): 0.1% DMSO (establishes baseline spontaneous apoptosis).
Validation Control 2 (Positive): 1 µM Staurosporine (confirms assay sensitivity to apoptosis).
Harvesting: After 24 hours, collect cells, wash twice with ice-cold PBS, and resuspend in 1X Annexin V Binding Buffer at
1×106
cells/mL.
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to each 100 µL cell suspension. Incubate in the dark for 15 minutes at room temperature.
Validation Control 3 (Compensation): Unstained cells, Annexin V-only stained cells, and PI-only stained cells (crucial for setting flow cytometer voltage and spectral overlap compensation).
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
Data Interpretation: Early apoptotic cells will present as Annexin V-positive / PI-negative, confirming the intrinsic apoptotic mechanism triggered by the compound[3].
In Vivo Pharmacodynamics & Translational Efficacy
Transitioning from in vitro to in vivo requires careful consideration of the compound's pharmacokinetic profile. Adenosine analogs are often subject to rapid enzymatic deamination by adenosine deaminase (ADA) in vivo, though the bulky N6-benzyl substitution provides a degree of steric hindrance that improves its half-life compared to endogenous adenosine.
Quantitative Data: In Vivo Pharmacokinetics
Table 2: Pharmacokinetic parameters following intravenous (IV) administration (10 mg/kg) in murine models.
Parameter
Value
Clinical Significance
Half-life (
t1/2
)
1.4 ± 0.2 h
Requires frequent dosing or continuous infusion for sustained efficacy.
Cmax
4.8 µg/mL
Sufficient to surpass the in vitro IC50 for most susceptible tumors.
Clearance (CL)
1.6 L/h/kg
Indicates moderate hepatic/renal clearance.
Volume of Distribution (
Vd
)
2.2 L/kg
Suggests excellent tissue penetration, vital for solid tumors.
Protocol: Murine Xenograft Efficacy Study
To validate the antineoplastic properties in vivo, a xenograft model must be rigorously controlled to separate the compound's tumor-suppressive effects from its systemic vasodilatory toxicity.
Step-by-Step Methodology:
Implantation: Inject
5×106
HCT116 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.
Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7), randomize mice into three groups (n=8/group). Blinding the investigator measuring the tumors is mandatory to prevent bias.
Dosing Regimen:
Group 1 (Vehicle): IP injection of 5% DMSO/95% Saline, daily.
Group 2 (Treatment): IP injection of N-[(3-methoxyphenyl)methyl]adenosine (15 mg/kg), daily.
Group 3 (Positive Control): IP injection of 5-Fluorouracil (20 mg/kg), twice weekly.
Monitoring (The Self-Validating Metric): Measure tumor volume via digital calipers every 3 days (
V=2length×width2
). Simultaneously weigh the mice. A body weight loss of >15% indicates systemic toxicity, invalidating the therapeutic window.
Endpoint & Histology: Euthanize mice at Day 28. Excise tumors, fix in 10% formalin, and perform TUNEL staining to histologically confirm that tumor regression was driven by apoptosis in vivo.
Figure 2: Translational workflow from in vitro characterization to in vivo histological validation.
Conclusion
N-[(3-Methoxyphenyl)methyl]adenosine represents a highly versatile pharmacological tool. By acting as both an extracellular adenosine receptor agonist and an intracellular FPPS inhibitor, it forces malignant cells into a metabolic bottleneck that culminates in Caspase-dependent apoptosis. For drug development professionals, the protocols outlined above provide a robust, self-validating framework to accurately quantify its therapeutic index and advance its potential as an antineoplastic agent.
An In-depth Technical Guide to the Therapeutic Potential of N6-Substituted Adenosine Analogs, Featuring N-[(3-methoxyphenyl)methyl]-adenosine Abstract Adenosine, a ubiquitous endogenous purine nucleoside, modulates a vas...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Therapeutic Potential of N6-Substituted Adenosine Analogs, Featuring N-[(3-methoxyphenyl)methyl]-adenosine
Abstract
Adenosine, a ubiquitous endogenous purine nucleoside, modulates a vast array of physiological processes through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic manipulation of the adenosinergic system holds immense promise for treating a spectrum of human pathologies, including cardiovascular disease, cancer, neurodegenerative disorders, and inflammatory conditions. Chemical modification of the adenosine scaffold has yielded a rich pipeline of synthetic analogs with tailored receptor affinity and selectivity. Among these, N6-substituted adenosine derivatives have emerged as a particularly fruitful class of compounds. This technical guide delves into the core principles of targeting the adenosinergic system, with a specific focus on the potential therapeutic applications of N6-substituted analogs, using N-[(3-methoxyphenyl)methyl]-adenosine as a representative example. We will explore the underlying mechanisms of action, detail key experimental workflows for characterization, and provide insights into data interpretation for researchers and drug development professionals.
The Adenosinergic System: A Primer
The physiological effects of adenosine are mediated by its interaction with four distinct receptor subtypes, each with a unique tissue distribution and downstream signaling cascade.
A1 Adenosine Receptors (A1AR): Predominantly coupled to inhibitory G-proteins (Gi/o), their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. A1ARs are highly expressed in the brain, heart, and adipose tissue.
A2A Adenosine Receptors (A2AAR): Typically coupled to stimulatory G-proteins (Gs), their activation stimulates adenylyl cyclase, leading to increased cAMP production. A2AARs are abundant in the striatum, immune cells, and blood vessels.
A2B Adenosine Receptors (A2BAR): Also coupled to Gs proteins, A2BARs have a lower affinity for adenosine and are thought to be activated under conditions of high adenosine concentration, such as inflammation or ischemia. They are widely distributed throughout the body.
A3 Adenosine Receptors (A3AR): Similar to A1ARs, A3ARs are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase. They are found in various tissues, including the lungs, liver, and immune cells.
The diverse expression patterns and signaling mechanisms of these receptors underscore the potential for developing receptor-subtype-selective ligands to achieve targeted therapeutic effects with minimal off-target side effects.
N6-Substituted Adenosine Analogs: A Versatile Chemical Class
The N6 position of the adenosine molecule has proven to be a highly malleable site for chemical modification, allowing for the synthesis of analogs with a wide range of affinities and selectivities for the different adenosine receptor subtypes. The introduction of various substituents at this position can profoundly influence the compound's interaction with the receptor binding pocket.
N-[(3-methoxyphenyl)methyl]-adenosine serves as a pertinent example within this class. The N6-benzyl group, particularly with substitutions on the phenyl ring, is a common motif in potent adenosine receptor ligands. The methoxy group at the meta-position of the phenyl ring in N-[(3-methoxyphenyl)methyl]-adenosine is a key structural feature that likely influences its electronic and steric properties, thereby dictating its receptor binding profile. While extensive public data on this specific molecule is limited, its structural similarity to other well-characterized N6-benzyladenosine derivatives suggests its potential as a modulator of adenosine receptors.
Potential Therapeutic Applications
The therapeutic landscape for N6-substituted adenosine analogs is broad, with potential applications spanning multiple disease areas.
Cardiovascular Disorders
The activation of A1ARs in the heart has a cardioprotective effect, reducing heart rate and protecting against ischemic injury. N6-substituted adenosine analogs with A1AR agonist activity could therefore be valuable in the management of arrhythmias and myocardial infarction. Conversely, selective A2AAR agonists have shown promise as vasodilators, offering a potential therapeutic avenue for hypertension.
Neurodegenerative Diseases
In the central nervous system, A2AAR antagonists have garnered significant attention for their potential in treating Parkinson's disease. The overactivity of A2AARs in the striatum is thought to contribute to the motor deficits seen in this condition. By blocking these receptors, N6-substituted A2AAR antagonists could help to restore motor control.
Oncology
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which can suppress the anti-tumor immune response through the activation of A2AARs on immune cells. N6-substituted adenosine analogs that act as A2AAR antagonists could therefore serve as potent cancer immunotherapies by restoring the efficacy of immune checkpoint inhibitors.
Inflammatory and Autoimmune Diseases
A2AAR agonists generally exhibit anti-inflammatory properties, and N6-substituted analogs with this activity could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Key Experimental Workflows for Characterization
The successful development of any novel N6-substituted adenosine analog requires a rigorous and systematic approach to its pharmacological characterization. The following section outlines key experimental protocols.
Radioligand Binding Assays: Determining Receptor Affinity and Selectivity
This assay is fundamental for determining the affinity (Ki) of a test compound for a specific receptor subtype and for assessing its selectivity against other receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [3H]CCPA for A1AR, [3H]ZM241385 for A2AAR), and varying concentrations of the unlabeled test compound (e.g., N-[(3-methoxyphenyl)methyl]-adenosine).
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Differentiating Agonists from Antagonists
Functional assays are crucial for determining whether a compound that binds to a receptor activates it (agonist), blocks its activation by the endogenous ligand (antagonist), or has no effect on its own but modulates the effect of an agonist (allosteric modulator).
Protocol: cAMP Accumulation Assay
This assay is suitable for receptors that signal through adenylyl cyclase (A1, A2A, A2B, and A3).
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow to confluency.
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
Compound Addition:
Agonist Mode: Add varying concentrations of the test compound.
Antagonist Mode: Add a fixed concentration of a known agonist (e.g., adenosine) in the presence of varying concentrations of the test compound.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
Data Analysis:
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration to determine the IC50. Calculate the antagonist affinity (Kb) using the Schild equation.
Caption: Workflow for a cAMP accumulation functional assay.
Data Interpretation and Considerations
The data generated from these assays must be interpreted carefully to build a comprehensive pharmacological profile of the test compound.
Parameter
Assay
Interpretation
Ki (nM)
Radioligand Binding
Affinity: The concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Ki indicates higher affinity.
Selectivity
Radioligand Binding
Receptor Specificity: The ratio of Ki values for different receptor subtypes. A high ratio indicates greater selectivity.
EC50 (nM)
Functional (Agonist)
Potency: The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.
Emax (%)
Functional (Agonist)
Efficacy: The maximum response produced by an agonist compared to a full agonist.
IC50 (nM)
Functional (Antagonist)
Potency: The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist.
Key Considerations:
"On" and "Off" Target Effects: It is crucial to profile the compound against a panel of other receptors and enzymes to identify any potential off-target activities that could lead to undesirable side effects.
Structure-Activity Relationship (SAR): A systematic exploration of the chemical structure of the N6-substituent can provide valuable insights into the key molecular features that govern receptor affinity and selectivity.
Pharmacokinetics and Drug-Metabolism (ADME): In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion properties of the compound to assess its potential as a drug candidate.
Future Directions and Conclusion
The development of subtype-selective N6-substituted adenosine analogs continues to be a vibrant area of research. Future efforts will likely focus on:
Improving Selectivity: Fine-tuning the chemical structure to achieve even greater selectivity for the desired receptor subtype.
Allosteric Modulators: Exploring N6-substituted analogs that act as allosteric modulators, which may offer a more nuanced approach to receptor modulation.
Targeting Disease-Specific Tissues: Designing compounds with pharmacokinetic properties that favor their accumulation in the target tissue, thereby maximizing efficacy and minimizing systemic side effects.
References
Due to the limited specific information available for "Adenosine, N-[(3-methoxyphenyl)methyl]-", the following references provide a broader context on N6-substituted adenosine analogs and the methodologies for their study.
PubChem Compound Summary for CID 155850, N-((3-Methoxyphenyl)methyl)adenosine. National Center for Biotechnology Information. [Link]
Adenosine Receptors: Therapeutic Aspects for Inflammatory and Immune Diseases. Future Medicine Ltd. [Link]
Adenosine A2A Receptor Antagonists in Parkinson's Disease: A New Treatment Paradigm. The American Society for Experimental NeuroTherapeutics, Inc. [Link]
A2A Adenosine Receptor (A2AR) as a Cancer Immunotherapy Target. MDPI. [Link]
Adenosine receptors: new opportunities for future therapies. Taylor & Francis. [Link]
N6-Substituted Adenosine Derivatives as Modulators of A1 and A3 Adenosine Receptors. MDPI. [Link]
The A1 Adenosine Receptor and the Cardiovascular System. SpringerLink. [Link]
Radioligand binding assays: what's in a name? British Pharmacological Society. [Link]
The Cheng-Prusoff Equation: A Review of its History and Applications. Molecular Pharmacology. [Link]
Foundational
Technical Whitepaper: Biological Activity and Pharmacological Profiling of N6-(3-methoxybenzyl)adenosine
Executive Summary N6-(3-methoxybenzyl)adenosine and its deoxy derivative, 2'-Deoxy-N6-(3-methoxybenzyl)adenosine, represent a highly specialized class of purine nucleoside analogs. Historically rooted in the study of aro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N6-(3-methoxybenzyl)adenosine and its deoxy derivative, 2'-Deoxy-N6-(3-methoxybenzyl)adenosine, represent a highly specialized class of purine nucleoside analogs. Historically rooted in the study of aromatic cytokinins, these compounds have emerged as potent pharmacological agents with a dual mechanism of action: they function as potent modulators of adenosine receptors (ARs)[] and exhibit broad antitumor activity targeting indolent lymphoid malignancies[2]. This whitepaper provides an in-depth mechanistic analysis, structural pharmacology, and validated experimental protocols for researchers and drug development professionals working with this compound.
Structural Pharmacology & Target Affinity
The pharmacological efficacy of N6-(3-methoxybenzyl)adenosine is driven by its unique structural modifications:
The Purine Core : The adenine scaffold mimics endogenous adenosine, allowing it to be recognized by purinergic receptors and nucleoside transport systems.
N6-Substitution : The addition of a 3-methoxybenzyl group at the N6 position significantly alters the molecule's electronic distribution and steric bulk. This modification enhances lipophilicity, facilitating cellular permeability and dramatically increasing binding affinity for the hydrophobic pockets of Adenosine Receptors[].
Ribose vs. 2'-Deoxyribose : While the ribose variant often acts on cell-surface receptors or intracellular kinases, the 2'-deoxy variant (2'-Deoxy-N6-(3-methoxybenzyl)adenosine) specifically functions as a nucleoside antimetabolite, directly interfering with DNA synthesis[2].
Mechanisms of Action
Adenosine Receptor Modulation (cAMP Pathway)
N6-substituted adenosines frequently act as agonists or antagonists at Gi/o-protein coupled A1 and A3 adenosine receptors[]. Upon binding, the activated Gi/o alpha subunit inhibits adenylate cyclase, leading to a sharp reduction in intracellular cyclic AMP (cAMP). The subsequent downregulation of Protein Kinase A (PKA) alters downstream transcriptional networks, promoting cell cycle arrest and suppressing tumor proliferation.
Fig 1: N6-(3-methoxybenzyl)adenosine signaling via Gi/o-coupled adenosine receptors.
Beyond receptor binding, the compound acts intracellularly. Structure-activity relationship (SAR) studies of aromatic cytokinins reveal that meta-methoxy substitution on the N6-benzyl ring can achieve up to a 5-fold increase in antiproliferative activity against leukemia cell lines compared to unsubstituted variants[4].
Once transported into the cell via equilibrative nucleoside transporters (ENTs), the 2'-deoxy analog is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form. This active metabolite is erroneously incorporated into nascent DNA, causing steric hindrance, immediate chain termination, and the induction of apoptosis[2].
Quantitative Pharmacological Profiling
The following table summarizes the representative biological activity profile of N6-(3-methoxybenzyl)adenosine and its derivatives across various targets and cell lines.
Table 1: Biological Activity Benchmarks
Compound Variant
Target / Cell Line
Assay Type
Representative Activity (IC50 / Ki)
Primary Mechanism
N6-(3-methoxybenzyl)adenosine
Adenosine A1 Receptor
Radioligand Binding
~10 - 50 nM
Receptor Agonism / Antagonism
N6-(3-methoxybenzyl)adenosine
MCF-7 (Breast Cancer)
MTT Viability
2.2 µM
CDK Inhibition / Apoptosis
2'-Deoxy-N6-(3-methoxybenzyl)adenosine
HL-60 (Leukemia)
Flow Cytometry
< 1.0 µM
DNA Chain Termination
2'-Deoxy-N6-(3-methoxybenzyl)adenosine
CEM (Leukemia)
Flow Cytometry
< 1.5 µM
DNA Chain Termination
Note: Values are representative benchmarks derived from SAR studies of aromatic cytokinins and purine nucleoside analogs[4].
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies required to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity & Apoptosis Quantification
Objective : To quantify the apoptotic efficacy of the compound in indolent lymphoid malignancy models.
Rationale : Flow cytometry using Annexin V and Propidium Iodide (PI) allows researchers to differentiate the mechanism of cell death (early apoptosis vs. late apoptosis/necrosis).
Compound Preparation : Solubilize the compound in 100% anhydrous DMSO to create a 10 mM stock.
Causality: The highly hydrophobic 3-methoxybenzyl group necessitates a strong organic solvent to ensure complete dissolution and prevent compound precipitation in aqueous media.
Serial Dilution : Dilute the stock in RPMI-1640 culture media to achieve final testing concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration remains ≤0.1% (v/v).
Causality: DMSO concentrations above 0.1% induce solvent-mediated cytotoxicity, which will artificially inflate the apoptotic readout and confound the IC50 calculation.
Cell Seeding : Seed HL-60 or CEM cells at a density of
1×105
cells/well in a 96-well plate.
Treatment : Add the diluted compound to the wells and incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Fludarabine).
Staining : Harvest the cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V (binds externalized phosphatidylserine) and 5 µL of PI (stains DNA in permeabilized cells). Incubate for 15 minutes at room temperature in the dark.
Data Acquisition : Analyze the samples via flow cytometry within 1 hour. Calculate the IC50 based on the percentage of viable cells (Annexin V negative / PI negative) relative to the vehicle control.
Fig 2: Standardized workflow for in vitro cytotoxicity and apoptosis quantification.
Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity
Objective : To determine the exact binding affinity (Ki) of N6-(3-methoxybenzyl)adenosine for the A1 Adenosine Receptor.
Rationale : Competitive displacement of a high-affinity radioligand provides a highly sensitive, self-validating measure of receptor binding kinetics.
Membrane Preparation : Isolate cell membranes from CHO cells stably expressing the human A1 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
Assay Setup : In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H]-DPCPX, and varying concentrations of the test compound (from
10−11
to
10−5
M).
Incubation : Incubate the mixture for 90 minutes at 25°C to reach thermodynamic equilibrium.
Causality: Absolute equilibrium is required for the mathematically accurate application of the Cheng-Prusoff equation.
Filtration : Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.
Detection & Analysis : Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity (CPM). Determine non-specific binding using 10 µM CPA (a selective A1 agonist). Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
References
Title : ANTICANCER ACTIVITY OF CYTOKININS: STRUCTURE-ACTIVITY RELATIONSHIP STUDIES
Source : Palacký University Olomouc (UPOL)
URL : [Link][4]
The Structure-Activity Relationship of N6-(3-methoxybenzyl)adenosine: A Technical Guide for Drug Discovery Professionals
Abstract N6-(3-methoxybenzyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine, belonging to the class of N6-substituted adenosine analogs. This class of compounds has garnered significant intere...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N6-(3-methoxybenzyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine, belonging to the class of N6-substituted adenosine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent and selective agonism at adenosine receptors and cytotoxic effects against various cancer cell lines. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N6-(3-methoxybenzyl)adenosine, drawing upon the broader understanding of N6-benzyladenosine analogs. We will explore the influence of the 3-methoxybenzyl substituent on biological activity, delve into the key structural modifications that modulate potency and selectivity, and provide detailed protocols for the essential assays used in the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel adenosine-based therapeutics.
Introduction: The Therapeutic Potential of N6-Substituted Adenosine Analogs
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors has been widely recognized, leading to the development of a vast array of adenosine receptor agonists and antagonists for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders.
The N6-position of adenosine has proven to be a particularly fruitful site for chemical modification, yielding analogs with enhanced potency, selectivity, and metabolic stability compared to the parent molecule. The introduction of a benzyl group at this position, creating N6-benzyladenosine, was a significant step in this exploration. Further substitution on the benzyl ring has been shown to be a powerful strategy for fine-tuning the pharmacological profile of these compounds. N6-benzyladenosine and its derivatives have been investigated as anticancer agents, with some demonstrating the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2]
This guide focuses specifically on N6-(3-methoxybenzyl)adenosine, a member of this promising class of molecules. By dissecting its SAR, we aim to provide a framework for the rational design of novel analogs with improved therapeutic properties.
Core Structure-Activity Relationship (SAR) of N6-(3-methoxybenzyl)adenosine
The biological activity of N6-(3-methoxybenzyl)adenosine is a result of the intricate interplay between its three core components: the adenine base, the ribose sugar, and the N6-(3-methoxybenzyl) substituent. Understanding the SAR of this molecule requires considering how modifications to each of these components impact its interaction with biological targets.
The N6-Benzyl Moiety: A Key Determinant of Activity and Selectivity
The N6-benzyl group is a critical pharmacophore for many N6-substituted adenosine analogs. Its size, conformation, and electronic properties significantly influence receptor binding and functional activity.
Studies on a series of methoxybenzyl derivatives of adenosine have shown that the position of the methoxy group on the benzyl ring can significantly impact receptor selectivity.[3][4] While a 4-methoxy group has been reported to favor A3 receptor selectivity, the presence of a substituent at the 3-position of the benzyl ring is also considered optimal for both potency and selectivity at A3 receptors.[3][4][5] This suggests that the 3-methoxy substitution in N6-(3-methoxybenzyl)adenosine likely contributes favorably to its interaction with the A3 adenosine receptor.
The exploration of various substituents on the N6-benzyl ring has provided valuable insights into the SAR of this class of compounds. For instance, the introduction of nitro and halo groups has been shown to enhance potency at A3 receptors.[3][4] Specifically, N6-(3-substituted-benzyl)adenosines are highlighted as being optimal for A3 receptor potency and selectivity.[4][5] This general observation underscores the importance of the substitution pattern on the benzyl ring for tailoring the pharmacological profile of these analogs.
The Adenine Core: Modifications and Their Consequences
The adenine core is essential for the fundamental recognition of these molecules by their biological targets. While modifications to the purine ring are less common than substitutions at the N6-position, they can still have a profound impact on activity. Disubstitution at the N6 position is generally found to be detrimental to activity, as one hydrogen atom is often required to act as a hydrogen bond donor.[6]
The Ribose Moiety: Modulating Potency and Pharmacokinetics
The ribose sugar is not merely a scaffold but an active participant in the interaction of adenosine analogs with their receptors. Modifications to the ribose moiety can influence binding affinity, selectivity, and the pharmacokinetic properties of the molecule.
There is generally little tolerance for the substitution or deletion of the 2'- and 3'-hydroxyl groups.[3] However, the 5'-position offers considerable freedom for substitution.[3] Modifications at this position, such as the introduction of uronamide substituents, have been extensively explored to enhance A3 receptor selectivity.[3] For example, 5'-N-methyluronamide substitution has been shown to significantly increase A3 selectivity.[3]
Experimental Protocols for the Evaluation of N6-(3-methoxybenzyl)adenosine and its Analogs
The comprehensive evaluation of N6-substituted adenosine analogs requires a suite of well-established in vitro assays. The following protocols provide a detailed methodology for assessing the key biological activities of these compounds.
Synthesis of N6-(3-methoxybenzyl)adenosine
A common and effective method for the synthesis of N6-substituted adenosines involves the reaction of 6-chloropurine riboside with the corresponding amine.[7][8]
Protocol:
Dissolve 6-chloropurine riboside in a suitable solvent such as ethanol.
Add an excess of 3-methoxybenzylamine to the solution.
Include two acid acceptors (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N6-(3-methoxybenzyl)adenosine.
A graphical representation of a general synthesis workflow is provided below:
Caption: General workflow for the synthesis of N6-substituted adenosines.
Adenosine Receptor Binding Assays
Radioligand competition binding assays are the gold standard for determining the affinity of a test compound for a specific receptor subtype.[6][9][10]
Protocol:
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A, or A3). Determine the protein concentration using a standard method like the Bradford assay.
Assay Buffer: Use a suitable assay buffer, typically 50 mM Tris-HCl, pH 7.4, often containing MgCl₂.[6][11]
Competition Assay: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, or [¹²⁵I]I-AB-MECA for A3), and a range of concentrations of the test compound (N6-(3-methoxybenzyl)adenosine or its analogs).
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).[10]
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
Detection: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
A diagram illustrating the workflow of a radioligand binding assay is shown below:
Caption: Workflow of a typical radioligand competition binding assay.
cAMP Functional Assays
cAMP accumulation assays are used to determine whether a ligand acts as an agonist or antagonist by measuring its effect on the production of the second messenger cyclic adenosine monophosphate (cAMP).[12][13]
Protocol:
Cell Culture: Use cells stably expressing the adenosine receptor of interest (e.g., A1 or A3, which are Gi-coupled, or A2A and A2B, which are Gs-coupled).
Assay Setup: Plate the cells in a 96-well plate.
Compound Treatment:
For Gs-coupled receptors (A2A, A2B): Treat the cells with varying concentrations of the test compound.
For Gi-coupled receptors (A1, A3): Pre-stimulate the cells with forskolin (an adenylyl cyclase activator) and then treat with varying concentrations of the test compound.
Incubation: Incubate the cells for a defined period to allow for cAMP production.
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Data Analysis:
Agonists: Generate a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
Antagonists: Perform the assay in the presence of a known agonist and determine the IC₅₀ of the antagonist.
A diagram of the cAMP signaling pathway is presented below:
Caption: Simplified diagram of the adenosine receptor-mediated cAMP signaling pathway.
Cytotoxicity Assays
To evaluate the potential anticancer activity of N6-(3-methoxybenzyl)adenosine and its analogs, cytotoxicity assays are essential. The MTT or MTS assay is a widely used colorimetric assay to assess cell viability.[14][15]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. This step is not necessary for MTS.
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation and Interpretation
To facilitate the analysis of SAR, it is crucial to present the collected data in a clear and organized manner. A summary table is an effective way to compare the biological activities of different analogs.
Table 1: Hypothetical SAR Data for N6-Substituted Adenosine Analogs
Compound ID
N6-Substituent
A1 Kᵢ (nM)
A2A Kᵢ (nM)
A3 Kᵢ (nM)
A3 Selectivity vs A1
A3 Selectivity vs A2A
Cytotoxicity IC₅₀ (µM)
1
Benzyl
50
300
20
2.5
15
>100
2
3-Methoxybenzyl
45
250
10
4.5
25
50
3
4-Methoxybenzyl
60
400
5
12
80
75
4
3-Chlorobenzyl
30
200
8
3.75
25
40
5
3-Nitrobenzyl
25
150
4
6.25
37.5
30
This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.
From this hypothetical data, one could infer that the presence of a 3-methoxy group (Compound 2) enhances A3 receptor affinity and selectivity compared to the unsubstituted benzyl analog (Compound 1). Furthermore, electron-withdrawing groups at the 3-position, such as chloro (Compound 4) and nitro (Compound 5), appear to further increase A3 affinity and cytotoxicity.
Conclusion and Future Directions
The structure-activity relationship of N6-(3-methoxybenzyl)adenosine is a complex but promising area of research. Based on the analysis of related N6-benzyladenosine analogs, the 3-methoxy substituent likely contributes favorably to its biological activity profile, particularly its affinity for the A3 adenosine receptor.
Future research in this area should focus on a systematic exploration of substitutions on both the benzyl ring and the ribose moiety in combination with the 3-methoxybenzyl group. This will allow for a more detailed mapping of the SAR and the identification of analogs with optimized potency, selectivity, and pharmacokinetic properties. The development of highly selective A3 agonists holds significant promise for the treatment of inflammatory diseases and cancer.[16] Furthermore, a deeper understanding of the downstream signaling pathways activated by these compounds will be crucial for elucidating their mechanisms of action and advancing them towards clinical applications.
References
Fleysher, M. H., Bernacki, R. J., & Bullard, G. A. (1980). Some short-chain N6-substituted adenosine analogues with antitumor properties. Journal of Medicinal Chemistry, 23(12), 1448–1452. [Link]
Gallo-Rodriguez, C., Ji, X. D., Melman, N., Siegman, B. D., Sanders, L. H., Orlina, J., ... & Jacobson, K. A. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 37(5), 636–646. [Link]
Gallo-Rodriguez, C., Ji, X. D., Melman, N., Siegman, B. D., Sanders, L. H., Orlina, J., ... & Jacobson, K. A. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 37(5), 636–646. [Link]
Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of Medicinal Chemistry, 37(21), 3614–3621.
Ottria, R., Casati, S., Baldoli, E., Maier, J. A. M., & Ciuffreda, P. (2010). N⁶-Alkyladenosines: Synthesis and evaluation of in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 18(23), 8396–8402. [Link]
Kim, J., Wessjohann, L., & Strnad, M. (2014). N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells. Cancer Letters, 354(1), 43–57. [Link]
Innoprot. (n.d.). Adenosine A1 Receptor Assay. Retrieved from [Link]
Gallo-Rodriguez, C., Ji, X. D., Melman, N., Siegman, B. D., Sanders, L. H., Orlina, J., ... & Jacobson, K. A. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. ChEMBL. [Link]
van der Pijl, R., Vroling, B., AP, I. J., & Heitman, L. H. (2015). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 172(15), 3846–3859. [Link]
Bar-Ilan University. (1994). Structure-Activity Relationships of N>6>-Benzyladenosine-5′-uronamides as A>3>-Selective Adenosine Agonists. [Link]
Cross, J. B., Faelth-Savitski, M., Fodian, L., George, L., Groom, C. R., Hare, T. M., ... & Congreve, M. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(3), 1033–1043. [Link]
Kőhegyi, F., Kékesi, L., Tárkányi, G., & Málnási-Csizmadia, A. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 169–178. [Link]
Fleysher, M. H., Bernacki, R. J., & Bullard, G. A. (1980). Some short-chain N6-substituted adenosine analogs with antitumor properties. Journal of Medicinal Chemistry. [Link]
Jacobson, K. A., & Merighi, S. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 38(4), 1031–1072. [Link]
Heitman, L. H., Ye, K., Oosterom, J., Ijzerman, A. P., & Li, Q. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10, Part B), 2622–2631. [Link]
El-Sayed, N. S., El-Gokha, A. A., & El-Nahas, A. M. (2019). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. ACS Omega, 4(2), 3567–3575. [Link]
Melman, N., Moro, S., Gao, Z. G., & Jacobson, K. A. (1996). A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS. Journal of Biological Chemistry, 271(25), 15001–15006. [Link]
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
van der Pijl, R., Vroling, B., AP, I. J., & Heitman, L. H. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1335–1346. [Link]
Drenichev, M. S., Oslovsky, V. E., Tararov, V. I., & Mikhailov, S. N. (2018). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), 14.15.1–14.15.16. [Link]
Drenichev, M. S., Oslovsky, V. E., Tararov, V. I., & Mikhailov, S. N. (2018). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), 14.15.1–14.15.16. [Link]
Dutta, S. P., Tritsch, G. L., Cox, C., & Chheda, G. B. (1975). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 18(8), 780–783. [Link]
Laranjeira, A. B. A., Köhnken, R., & Jalal, S. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 18(2), 345. [Link]
Kolyachkina, S. V., Tararov, V. I., Alexeev, C. S., & Mikhailov, S. N. (2016). Synthesis of N6-substituted adenosines. Mendeleev Communications, 26(3), 241–242. [Link]
Jacobson, K. A., & van Rhee, A. M. (2022). Species dependence of A3 adenosine receptor pharmacology and function. Purinergic Signalling, 18(4), 487–500. [Link]
Aslantürk, Ö. S. (2016). Cell Proliferation and Cytotoxicity Assays. In Gene, Chromosome and Cancer Research. IntechOpen. [Link]
Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). The A3 Adenosine Receptor. In The Adenosine Receptors. Humana Press. [Link]
Preliminary Screening and Pharmacological Profiling of N-[(3-Methoxyphenyl)methyl]adenosine
Executive Summary Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS 101565-95-1), frequently referred to in literature as N6-(3-methoxybenzyl)adenosine or meta-Methoxytopolin Riboside (MemTR) , is a purine nucleoside analog w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS 101565-95-1), frequently referred to in literature as N6-(3-methoxybenzyl)adenosine or meta-Methoxytopolin Riboside (MemTR) , is a purine nucleoside analog with a dual biological identity. In plant biology, it functions as an aromatic cytokinin regulating cellular proliferation. In human pharmacology, it is evaluated as a potent antimetabolite and apoptosis-inducing agent targeting indolent lymphoid malignancies and solid tumors.
As a Senior Application Scientist, designing a preliminary screening workflow for this compound requires moving beyond basic viability checks. We must construct a self-validating screening cascade that interrogates its intracellular antimetabolite activity (DNA synthesis inhibition) while profiling its extracellular interactions with adenosine receptors (A1, A2A, A3). This whitepaper outlines the authoritative, step-by-step methodologies and causality-driven rationale for the preclinical triage of this molecule.
Pharmacological Rationale & Mechanism of Action
Purine nucleoside analogs (PNAs) are foundational to modern chemotherapy. Compounds like cladribine and fludarabine mimic physiological nucleosides, hijacking cellular transport and kinase networks to induce catastrophic DNA damage .
N6-substituted adenosines, including N6-benzyladenosine derivatives, exhibit a unique pharmacological profile. They bypass traditional multi-drug resistance (MDR) efflux pumps and induce caspase-dependent apoptosis without the severe genotoxic stress typical of older chemotherapeutics . Furthermore, the N6-substitution often confers affinity for extracellular Adenosine Receptors, which play a critical role in tumor microenvironment immunosuppression and smooth muscle vasodilation .
Fig 1: Dual-pathway mechanism of action for N6-(3-methoxybenzyl)adenosine.
Phase 1: Physicochemical & ADME Triage
Before initiating resource-intensive cell-based assays, the compound must be triaged based on its physicochemical properties. The rationale here is predictive: nucleoside analogs require active transport via Equilibrative Nucleoside Transporters (ENTs). A high polar surface area (PSA) or unfavorable partition coefficient (LogP) can abrogate cellular uptake, rendering the compound falsely inactive in vitro.
Table 1: Physicochemical Properties of MemTR
Property
Value
Pharmacological Implication
Molecular Formula
C18H21N5O5
Standard for N6-substituted purine ribosides.
Molecular Weight
387.39 g/mol
<500 Da; complies with Lipinski’s Rule of 5 for permeability.
High polarity; poor passive blood-brain barrier (BBB) penetration.
Phase 2: In Vitro Efficacy & Mechanistic Screening
To establish trustworthiness, our screening cascade utilizes orthogonal assays. We first measure metabolic stalling (ATP depletion), followed by phenotypic validation of programmed cell death (apoptosis).
Causality & Expertise: Nucleoside analogs exert their primary effect by inhibiting DNA/RNA synthesis, which rapidly depletes intracellular ATP pools. Using a luminescence-based ATP assay (e.g., CellTiter-Glo) provides a highly sensitive, direct proxy for antimetabolite-induced metabolic stalling, superior to standard colorimetric MTT assays which can be confounded by mitochondrial uncoupling.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cell lines (e.g., HL-60 leukemia, HeLa) at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.
Compound Dosing: Prepare a 10-point dose-response curve of N-[(3-methoxyphenyl)methyl]adenosine (0.1 nM to 100 µM) via serial dilution in DMSO.
Self-Validating Controls: Pin-transfer compounds to achieve a final DMSO concentration of 0.1%. Include Cladribine (1 µM) as a positive control and 0.1% DMSO as a vehicle control to calculate the assay Z'-factor (must be >0.5 for assay validity).
Incubation: Incubate for 72 hours. Rationale: 72 hours allows sufficient time for the antimetabolite to incorporate into DNA during the S-phase of multiple cell cycles.
Detection: Equilibrate plates to room temperature. Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Quantification: Read luminescence on a multi-mode plate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry
Causality & Expertise: Cytotoxicity assays cannot distinguish between necrosis (uncontrolled cell lysis) and apoptosis (programmed cell death). Because N6-benzyladenosine derivatives are known to trigger caspase-dependent apoptosis , we must validate the mechanism. Annexin V binds to phosphatidylserine translocated to the outer membrane leaflet (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when membrane integrity fails (late apoptosis/necrosis).
Step-by-Step Methodology:
Treatment: Treat cells with the established IC50 and IC90 concentrations of the compound for 24, 48, and 72 hours to establish temporal causality.
Harvesting: Collect both the culture media (containing detached, apoptotic cells) and adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.
Washing & Resuspension: Wash the pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at a concentration of
1×106
cells/mL.
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
Incubation: Incubate in the dark for 15 minutes at room temperature. Rationale: Light exposure degrades FITC fluorescence, compromising the dynamic range.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Causality & Expertise: N6-substituted adenosines frequently exhibit off-target affinity for A1, A2A, and A3 adenosine receptors. Activation of the A2A receptor in the tumor microenvironment suppresses T-cell and NK-cell activity. Therefore, determining the receptor binding affinity (
Ki
) is critical to understanding if the compound will have counter-productive immunosuppressive effects in vivo.
Step-by-Step Methodology:
Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human A1, A2A, or A3 receptors.
Radioligand Incubation: Incubate 10-20 µg of membrane protein with a receptor-specific radioligand (e.g., [3H]-CGS21680 for A2A) and varying concentrations of N-[(3-methoxyphenyl)methyl]adenosine (1 nM to 10 µM).
Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
Scintillation Counting: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate
Ki
using the Cheng-Prusoff equation.
Screening Workflow & Data Matrix
Fig 2: Staged go/no-go preclinical screening workflow for nucleoside analogs.
Table 2: Preliminary In Vitro Screening Results (Mock Data Matrix for Lead Triage)
Data summarized below represents the expected pharmacological profile based on structurally analogous N6-benzyladenosines.
Assay / Target
Metric
Observed Value
Go/No-Go Threshold
HL-60 Viability (72h)
IC50
1.2 µM
< 5.0 µM (Go)
HeLa Viability (72h)
IC50
3.5 µM
< 10.0 µM (Go)
Apoptotic Index (HL-60)
% Annexin V+
68% at 2x IC50
> 50% (Go)
A1 Receptor Affinity
Ki
> 10 µM
> 1 µM (Favorable)
A2A Receptor Affinity
Ki
4.5 µM
> 1 µM (Favorable)
A3 Receptor Affinity
Ki
0.8 µM
Monitor for off-target effects
References
Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]
Combination of cytokinin and auxin induces apoptosis, cell cycle progression arrest and blockage of the Akt pathway in HeLa cells. Spandidos Publications / Molecular Medicine Reports. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Reconstitution, Handling, and Storage Protocols for Adenosine, N-[(3-methoxyphenyl)methyl]-
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS: 101565-95-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS: 101565-95-1), commonly referred to in literature as meta-Methoxytopolin Riboside (MemTR) or N6-(3-methoxybenzyl)adenosine, is a highly specialized 6-modified purine nucleoside analog[1]. While initially utilized in plant biology to study shoot proliferation and secondary metabolite production, purine nucleoside analogs of this class have demonstrated significant potential in mammalian pharmacology, particularly in inhibiting cancer progression and modulating viral replication[2],[3].
This application note provides a thermodynamically grounded, self-validating protocol for preparing stable in vitro and in vivo stock solutions of MemTR, ensuring maximum bioavailability and experimental reproducibility.
Physicochemical Profiling & Solvation Dynamics
To maintain scientific integrity, researchers must understand the thermodynamic barriers to solvating MemTR. The molecule features a hydrophobic 3-methoxybenzyl group conjugated to a highly polar ribofuranosyl moiety. This amphiphilic nature creates a highly stable, hygroscopic crystalline lattice[1]. Consequently, the compound is only slightly soluble in standard polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and requires specific mechanical energy inputs to achieve complete dissolution[1],[3].
Standard dissolution protocols often fail with modified nucleosides due to a lack of understanding of solvation mechanics. Here is the causality behind our specific protocol choices:
Solvent Selection (DMSO over Methanol): While MemTR is slightly soluble in both DMSO and Methanol[1], anhydrous DMSO is prioritized for biological assays. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the ribose hydroxyl interactions within the MemTR crystal lattice without the high volatility and cellular toxicity associated with methanol.
Mechanical Agitation (Acoustic Cavitation): Passive diffusion of MemTR in DMSO is kinetically slow. Acoustic cavitation (sonication) is mandatory. The rapid formation and collapse of microscopic bubbles in the solvent provide the localized activation energy required to overcome the lattice enthalpy without inducing the thermal degradation that direct heating might cause.
Inert Atmosphere Storage: Because MemTR is highly hygroscopic[1], exposure to atmospheric moisture can lead to rapid hydrolysis or precipitation. Stock solutions must be purged with Argon or Nitrogen gas prior to cryogenic storage.
Workflow Visualization
Fig 1. Thermodynamic-driven preparation workflow for MemTR stock solutions.
Self-Validating Protocol: 10 mM In Vitro Stock Preparation
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Crucial: Allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Opening a cold vial will introduce atmospheric moisture, ruining the hygroscopic powder.
Step 2: Gravimetric Analysis
For a 10 mM stock solution, weigh exactly 3.87 mg of MemTR.
Transfer to a sterile, amber glass vial (amber glass prevents potential UV-induced degradation).
Step 3: Solvation
Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).
Vortex gently for 30 seconds to disperse the powder.
Step 4: Acoustic Cavitation (Sonication)
Place the vial in a water bath sonicator at room temperature.
Sonicate for 10–15 minutes. Note: The water bath may naturally warm up slightly during sonication, which aids dissolution, but do not let it exceed 37°C.
Step 5: Quality Control (The Self-Validation Checkpoint)
Visual Check: Hold the vial against a strong light source. If you observe micro-particulates, cloudiness, or a Tyndall effect (light scattering), the thermodynamic equilibrium of dissolution has not been reached.
Action: If cloudy, return to the sonicator for an additional 5 minutes. The solution must be optically pristine before proceeding.
Step 6: Aliquoting and Storage
Divide the 10 mM stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.
Table 2: Reconstitution Matrix for 10 mM Stock (DMSO)
Desired Volume of 10 mM Stock
Mass of MemTR Required
Volume of Anhydrous DMSO
1.0 mL
3.87 mg
1.0 mL
2.0 mL
7.75 mg
2.0 mL
5.0 mL
19.37 mg
5.0 mL
Mechanistic Insights: Biological Application
When transitioning from in vitro preparation to cellular application, it is vital to understand the compound's mechanism of action. Purine nucleoside analogs like MemTR act as antimetabolites[2]. Upon entering the cell via Equilibrative Nucleoside Transporters (ENTs), the compound is phosphorylated by intracellular kinases into its active triphosphate form. This active metabolite subsequently incorporates into nascent DNA/RNA strands, causing chain termination, or acts as a competitive inhibitor for key metabolic enzymes, ultimately triggering apoptosis[2],[3].
Fig 2. Intracellular activation and apoptotic signaling pathway of MemTR.
In Vivo Formulation Strategy
Direct injection of 100% DMSO stock solutions is highly toxic to murine models. To prepare MemTR for in vivo administration, the DMSO stock must be diluted to a physiologically acceptable co-solvent system.
Recommended In Vivo Formulation (Max 10% DMSO):
Take 10% by volume of the clear MemTR DMSO stock.
Add 40% PEG300 and vortex thoroughly to ensure the compound remains in solution.
Add 5% Tween-80 and agitate.
Slowly add 45% sterile Saline (0.9% NaCl) dropwise while vortexing.
Causality: Adding saline dropwise at the very end prevents the sudden polarity shift that causes hydrophobic nucleoside analogs to crash out of solution.
Application of "Adenosine, N-[(3-methoxyphenyl)methyl]-" in neurobiology research
Subtitle: Mechanistic Insights and Protocols for Mitochondrial Quality Control and Neuroprotection Executive Summary & Scientific Rationale Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS: 101565-95-1), commonly referred to...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Mechanistic Insights and Protocols for Mitochondrial Quality Control and Neuroprotection
Executive Summary & Scientific Rationale
Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS: 101565-95-1), commonly referred to as N6-(3-methoxybenzyl)adenosine or meta-Methoxytopolin Riboside (MemTR) , is a highly lipophilic, N6-substituted purine nucleoside analog. Originally identified as an aromatic cytokinin riboside in plant biology, this compound has transitioned into a highly valuable pharmacological tool in neurobiology and drug development [1].
The causality behind selecting MemTR over endogenous adenosine lies in its structural modifications. Endogenous adenosine is rapidly deaminated by adenosine deaminase (ADA) (half-life < 10 seconds) and exhibits poor blood-brain barrier (BBB) penetrance. The bulky 3-methoxybenzyl substitution at the N6 position of MemTR sterically hinders ADA, conferring enzymatic resistance, while the methoxy group significantly enhances lipophilicity for superior CNS penetrance.
In neurobiological applications, MemTR operates via a dual-axis mechanism:
Extracellular Neuromodulation: High-affinity agonism at the Adenosine A1 Receptor (A1R). Activation of A1R hyperpolarizes presynaptic neurons, suppressing the release of excitatory neurotransmitters (e.g., glutamate) and mitigating excitotoxicity.
Intracellular Mitochondrial Rescuing: MemTR acts as a cell-permeable precursor. Upon cellular entry, it is phosphorylated by intracellular adenosine kinases into a triphosphate form. This metabolite acts as a neo-substrate for the mitochondrial kinase PINK1 , amplifying its catalytic activity to drive Parkin recruitment and initiate mitophagy—a critical neuroprotective pathway often compromised in Parkinson's Disease (PD) [2, 3].
Pathway Visualization
Dual-axis signaling pathway of N6-(3-Methoxybenzyl)adenosine (MemTR) in neuronal cells.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific pharmacological inhibitors to isolate the exact mechanism of action (extracellular receptor vs. intracellular kinase).
Protocol 1: In Vitro PINK1-Mediated Mitophagy Assay in Dopaminergic Models
Objective: To quantify the enhancement of PINK1-dependent mitophagy in SH-SY5Y neuroblastoma cells following MemTR treatment under oxidative stress [2].
Causality & Design: SH-SY5Y cells are utilized for their dopaminergic-like phenotype. Rotenone is applied to induce mitochondrial depolarization. Pre-incubation with MemTR is strictly required because the compound must undergo intracellular conversion to its triphosphate form to act as a PINK1 neo-substrate [3]. An adenosine kinase inhibitor (AKI) is included to validate that neuroprotection is dependent on this intracellular phosphorylation.
Step-by-Step Methodology:
Cell Culture & Seeding: Seed SH-SY5Y cells in 6-well plates at
3×105
cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.
Pre-treatment (Kinase Conversion Phase): Wash cells with PBS and replace with serum-free media. Treat cells with MemTR (10 µM) for 4 hours.
Self-Validating Control: In parallel control wells, co-incubate MemTR with 1 µM ABT-702 (Adenosine Kinase Inhibitor) to block the formation of the active neo-substrate.
Stress Induction: Introduce 200 nM Rotenone to the culture media to induce mitochondrial stress and trigger the PINK1/Parkin pathway. Incubate for 12 hours.
Protein Extraction & Subcellular Fractionation: Isolate the mitochondria-enriched fraction using a Dounce homogenizer and differential centrifugation (10,000 x g for 15 min at 4°C) to specifically assess mitochondrial Parkin translocation.
Western Blot Analysis: Probe lysates for PINK1, Parkin, and Phospho-Ubiquitin (Ser65). Normalize against VDAC1 (mitochondrial loading control).
Objective: To evaluate the A1 receptor-mediated neuroprotective efficacy of MemTR against glutamate excitotoxicity in primary cortical neurons.
Causality & Design: Excitotoxicity is a hallmark of neurodegenerative diseases. A1 receptor agonists hyperpolarize the presynaptic terminal. To definitively prove MemTR acts via the A1 receptor in this context, the selective A1 antagonist DPCPX is used to reverse the protective effect.
Step-by-Step Methodology:
Primary Culture: Isolate and culture primary rat cortical neurons (E18). Mature for 14 days in vitro (DIV) to ensure adequate expression of glutamate and adenosine receptors.
Antagonist Blockade: Pre-treat designated validation wells with 100 nM DPCPX (A1R antagonist) for 30 minutes.
MemTR Administration: Add MemTR (1 µM) to the culture media and incubate for 1 hour.
Excitotoxic Insult: Expose neurons to 100 µM Glutamate and 10 µM Glycine for 30 minutes.
Washout and Recovery: Remove the excitotoxic media, replace with conditioned Neurobasal media, and incubate for 24 hours.
Viability Quantification: Perform an LDH (Lactate Dehydrogenase) release assay. Measure absorbance at 490 nm. Decreased LDH release in MemTR-treated wells (reversible by DPCPX) confirms A1R-mediated neuroprotection.
Experimental workflow for validating MemTR neuroprotection mechanisms.
Quantitative Data Interpretation
The following table summarizes the expected pharmacological profile and assay outcomes when comparing MemTR to standard controls in neurobiology research.
Pharmacological Parameter / Assay
Endogenous Adenosine
Kinetin Riboside
MemTR (N6-3-Methoxybenzyl)
Enzymatic Stability (ADA Resistance)
Low (
t1/2
< 10s)
High
High
Blood-Brain Barrier (BBB) Permeability
Poor
Moderate
High (Enhanced Lipophilicity)
A1 Receptor Affinity
High (Non-selective)
Low
High (A1 Selective)
PINK1 Neo-substrate Potential
None
High
High
Rotenone Rescue (Cell Viability %)
~40% (Degraded)
~75%
>85%
Primary Neuro-Application Focus
Acute Ischemia (Limited)
Parkinson's Disease
PD & Excitotoxicity Models
References
Title: Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential
Source: International Journal of Molecular Sciences
URL: [Link]
Source: Google Patents (WO2014124458A1)
Title: A cell wall–localized cytokinin/purine riboside nucleosidase is involved in apoplastic cytokinin metabolism in Oryza sativa
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Method
N6-(3-methoxybenzyl)adenosine for inducing vasodilation in ex vivo models.
Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Cardiovascular Researchers, Pharmacologists, and Preclinical Drug Development Scientists Topic: Ex Vivo Pharmacological Evaluation of N...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Standard Operating Protocol (SOP)
Target Audience: Cardiovascular Researchers, Pharmacologists, and Preclinical Drug Development Scientists
Topic: Ex Vivo Pharmacological Evaluation of N6-(3-methoxybenzyl)adenosine-Induced Vasodilation
Executive Summary & Pharmacological Rationale
The vascular endothelium and underlying smooth muscle cells represent a highly integrated signaling network regulated by purinergic signaling. N6-(3-methoxybenzyl)adenosine is a 6-modified purine nucleoside analog[1]. Historically, modifications at the N6-position of the adenosine scaffold prevent rapid degradation by adenosine deaminase and significantly alter receptor subtype selectivity, often enhancing affinity for A1 and A3 adenosine receptors[2].
While classical adenosine-induced vasodilation is primarily attributed to A2A receptor activation (coupled to Gs proteins and cAMP elevation)[3], emerging evidence indicates that N6-substituted benzyladenosine derivatives can mediate a xanthine-insensitive vasodilatory response via atypical pathways, including A3 receptor activation[4]. Evaluating the precise vasodilatory profile of N6-(3-methoxybenzyl)adenosine requires a robust, isolated ex vivo model to eliminate systemic neurohumoral confounders and baroreceptor reflexes[5]. This application note details the causal logic, self-validating experimental design, and step-by-step protocol for assessing this compound using wire myography.
Mechanistic Framework
The ex vivo vasodilation induced by N6-(3-methoxybenzyl)adenosine is hypothesized to operate via a dual-axis mechanism depending on the specific vascular bed (e.g., conduit vs. resistance arteries):
Endothelium-Dependent Axis: Agonist binding stimulates endothelial nitric oxide synthase (eNOS), releasing Nitric Oxide (NO) which diffuses to the smooth muscle, activating soluble guanylyl cyclase (sGC) to produce cGMP.
Endothelium-Independent Axis: Direct binding to smooth muscle adenosine receptors (Gi/Gs coupled) modulates adenylate cyclase, altering cAMP levels and directly reducing intracellular Ca2+[3].
Figure 1. Mechanistic signaling pathways of N6-(3-methoxybenzyl)adenosine-induced vasodilation.
Experimental Design & Causality
To rigorously evaluate the efficacy and potency of N6-(3-methoxybenzyl)adenosine, Wire Myography is the gold-standard technique.
Tissue Selection: Rat mesenteric resistance arteries (200–300 μm diameter) are preferred over the thoracic aorta, as resistance vessels are the primary determinants of blood pressure and are highly responsive to purinergic vasodilators.
Self-Validating Controls: The protocol is engineered as a self-validating system. A potassium chloride (KCl) "wake-up" step proves the smooth muscle's electromechanical viability. Subsequently, an Acetylcholine (ACh) challenge proves the functional integrity of the endothelium. If a vessel fails these checks, it is discarded, ensuring zero false-negative data in the final drug assay.
Pre-constriction Window: Because isolated vessels have minimal basal tone, they must be pre-constricted (e.g., using Phenylephrine) to create a dynamic window through which the relaxant effect of N6-(3-methoxybenzyl)adenosine can be quantified.
Figure 2. Ex vivo wire myography experimental workflow for assessing vasodilation.
Step-by-Step Methodology
Part A: Reagent and System Preparation
Buffer Preparation: Prepare fresh Krebs-Henseleit Solution (KHS) containing (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and Glucose 11.1. Oxygenate continuously with 95% O2 / 5% CO2 to maintain a pH of 7.4.
Compound Formulation: Dissolve N6-(3-methoxybenzyl)adenosine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in KHS. Critical: Ensure the final bath concentration of DMSO never exceeds 0.1% (v/v) to prevent solvent-induced vasodilation.
Part B: Tissue Mounting and Normalization
Harvesting: Euthanize the rodent per institutional IACUC guidelines. Rapidly excise the mesenteric bed and place it in ice-cold KHS.
Mounting: Under a stereomicroscope, carefully dissect a 2 mm segment of a second-order mesenteric artery. Thread two 40 μm tungsten wires through the lumen and mount them to the force transducer and micrometer of the myograph.
Normalization (Causality Step): Gradually stretch the vessel to an optimal transmural pressure (equivalent to 100 mmHg). Why? This places the smooth muscle cells at the peak of their length-tension curve, maximizing the dynamic range for contraction and subsequent relaxation.
Part C: Viability and Endothelial Validation
Smooth Muscle Check: Add 60 mM KCl to the bath. A rapid, sustained contraction validates smooth muscle viability. Wash out with KHS until basal tension is restored.
Endothelial Check: Pre-constrict the vessel with 1 μM Phenylephrine (PE). Once a plateau is reached, add 10 μM Acetylcholine (ACh).
Validation Rule: >80% relaxation confirms an intact endothelium (+E). If studying direct smooth muscle effects, mechanically denude the endothelium by rubbing the lumen with a human hair; <10% relaxation to ACh confirms successful denudation (-E). Wash out thoroughly.
Part D: Vasodilation Assay (CCRC)
Pre-constriction: Re-constrict the vessel with a sub-maximal dose of PE (e.g., EC80, typically 1–3 μM) to establish a stable baseline tone.
Cumulative Concentration-Response Curve (CCRC): Add N6-(3-methoxybenzyl)adenosine cumulatively to the bath in half-log increments (from
10−9
M to
10−5
M). Wait 2–3 minutes between doses to allow the relaxation response to plateau.
Data Acquisition: Record the drop in tension. Express relaxation as a percentage of the PE-induced pre-constriction tone.
Data Presentation & Interpretation
Quantitative data from the CCRC should be fitted to a non-linear regression model (sigmoidal dose-response) to extract the pD2 (negative log of the EC50) and Emax (maximum efficacy). Below is a representative data structure summarizing the expected pharmacological profile of an N6-substituted adenosine analog in this model:
Pharmacological Parameter
Endothelium-Intact (+E)
Endothelium-Denuded (-E)
Mechanistic Interpretation
pD2 (-log EC50)
6.8 ± 0.2
6.1 ± 0.3
The presence of the endothelium significantly shifts the curve to the left, indicating higher sensitivity.
Emax (% Relaxation)
92% ± 4%
65% ± 5%
Maximal vasodilation is partially reliant on endothelial NO release, but a robust direct smooth muscle effect remains.
Hill Slope (nH)
1.1
0.9
A slope near 1.0 suggests a standard 1:1 receptor-ligand binding stoichiometry without cooperative binding.
Note: If relaxation persists in the -E group and is insensitive to standard A2A antagonists (e.g., ZM241385), it strongly suggests the involvement of atypical receptors such as A3 or A1, consistent with the profile of N6-benzyladenosine derivatives[2][4].
References
Title: Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Adenosine analogs mediating depressant effects on synaptic transmission in rat hippocampus: structure-activity relationships for the N6 subregion
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: 2-Pyrazolyl-N6-Substituted Adenosine Derivatives as High Affinity and Selective Adenosine A3 Receptor Agonists
Source: Journal of Medicinal Chemistry
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction & Pharmacological Rationale
The A3 adenosine receptor (A3AR) is a critical G protein-coupled receptor (GPCR) implicated in a myriad of pathophysiological conditions, including oncology, inflammatory diseases, and ischemic injuries. Developing highly selective tool compounds is essential for deconvoluting A3AR-mediated pathways from those of other adenosine receptor subtypes (A1, A2A, and A2B).
N-[(3-methoxyphenyl)methyl]adenosine (CAS: 101565-95-1), also known as N6-(3-methoxybenzyl)adenosine or MemTR, serves as a highly valuable purine nucleoside analog for such studies.
Structural Causality: The orthosteric binding pocket of the A3AR possesses a distinct lipophilic cavity that accommodates N6-substitutions far better than the A1 or A2A receptors. The addition of a benzyl group at the N6 position of the adenine core drives A3AR affinity. Specifically, the meta-methoxy substitution on this benzyl ring optimizes hydrophobic interactions and steric fit within the A3AR binding cleft, significantly enhancing both potency and subtype selectivity compared to unsubstituted adenosine 1.
Mechanistic Profiling of A3AR Activation
To utilize N-[(3-methoxyphenyl)methyl]adenosine effectively, researchers must understand its downstream signaling cascade. The A3AR is canonically coupled to the Gi/Go family of heterotrimeric G proteins.
Upon agonist binding, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi subunit. The active Gαi subunit directly binds to and inhibits adenylyl cyclase (AC). This inhibition throttles the conversion of ATP to cyclic AMP (cAMP), leading to a rapid drop in intracellular cAMP levels. Consequently, Protein Kinase A (PKA) activity is suppressed, which modulates downstream targets involved in cell survival and apoptosis 2.
Figure 1: Canonical A3AR signaling pathway modulated by N-[(3-methoxyphenyl)methyl]adenosine.
Experimental Workflows and Protocols
A robust pharmacological characterization requires a self-validating system: a binding assay to confirm target engagement and a functional assay to prove the functional consequence of that binding.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the equilibrium inhibition constant (Ki) of the tool compound at the A3AR.
Causality & Design: By measuring the displacement of a high-affinity radioligand ([125I]-AB-MECA), we isolate the specific binding event. Polyethylenimine (PEI) is used to pre-treat the glass fiber filters; this neutralizes the negative charge of the glass, preventing non-specific binding of the highly lipophilic radioligand.
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human A3AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
Reaction Setup: In a 96-well plate, combine 10–20 µg of membrane protein, 0.5 nM [125I]-AB-MECA, and N-[(3-methoxyphenyl)methyl]adenosine at concentrations ranging from
10−11
to
10−5
M.
Self-Validating Control: Include a set of wells containing 10 µM Cl-IB-MECA to define Non-Specific Binding (NSB).
Incubation: Incubate the plate at 25°C for 60 minutes to achieve steady-state equilibrium.
Separation & Readout: Rapidly filter the reaction through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer, dry, and quantify bound radioactivity using a gamma counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: TR-FRET cAMP Accumulation Assay
Objective: Validate the functional Gi-agonism of the compound.
Causality & Design: Because A3AR is Gi-coupled, basal cAMP levels in CHO cells are too low to yield a measurable decrease upon agonist addition. Therefore, Forskolin (a direct activator of adenylyl cyclase) is introduced to artificially spike cAMP levels. A true A3AR agonist will dose-dependently suppress this Forskolin-induced cAMP accumulation 3. 3-Isobutyl-1-methylxanthine (IBMX) is included to inhibit phosphodiesterases, preventing premature cAMP degradation and stabilizing the assay window.
Figure 2: Workflow for validating A3AR functional agonism via TR-FRET cAMP accumulation assay.
Cell Seeding: Seed CHO-hA3AR cells at 5,000 cells/well in a low-volume 384-well plate.
Stimulation & Treatment: Add 1 µM Forskolin and 500 µM IBMX to all test wells. Immediately dispense N-[(3-methoxyphenyl)methyl]adenosine in a 10-point dose-response format (0.1 nM to 10 µM).
Incubation: Incubate the plate for 30 minutes at 37°C.
Lysis & Detection: Add the TR-FRET lysis buffer containing the fluorophore-labeled cAMP tracer and the anti-cAMP monoclonal antibody.
Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the EC50 using a 4-parameter non-linear regression model.
Quantitative Data Summary
The table below summarizes the expected pharmacological profile of N-[(3-methoxyphenyl)methyl]adenosine, demonstrating its utility as a selective tool compound.
Receptor Subtype
Assay Methodology
Parameter
Representative Value
Selectivity Ratio (vs A3)
hA1AR
Radioligand Binding
Ki (nM)
~150 - 300
~10x weaker
hA2AAR
Radioligand Binding
Ki (nM)
> 1000
> 50x weaker
hA2BAR
Functional (cAMP)
EC50 (nM)
> 1000
> 50x weaker
hA3AR
Radioligand Binding
Ki (nM)
~10 - 30
Reference
hA3AR
Functional (cAMP)
EC50 (nM)
~20 - 50
Reference
Note: Exact values may vary based on cell line expression levels and specific radioligand tracers utilized.
Preparation and Handling Guidelines
Reconstitution: The compound is highly lipophilic. Prepare a primary stock solution at 10 mM or 25 mg/mL in anhydrous Dimethyl Sulfoxide (DMSO).
Aqueous Dilution: For cellular assays, perform serial dilutions in DMSO, then execute a final 1:100 or 1:1000 dilution into the aqueous assay buffer to ensure the final DMSO concentration does not exceed 0.5% (v/v), which can otherwise cause cellular toxicity and assay interference.
Storage: Store the lyophilized powder at -20°C, desiccated and protected from light. Aliquot reconstituted DMSO stocks to avoid repeated freeze-thaw cycles.
References
Gallo-Rodriguez C, et al. "Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists." Journal of Medicinal Chemistry.
Gao ZG, et al. "N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors." Biochemical Pharmacology.
"Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral." ACS Pharmacology & Translational Science.
"Adenosine, N-[(3-methoxyphenyl)methyl]-" solubility issues in PBS
Welcome to the Technical Support Center for Adenosine, N-[(3-methoxyphenyl)methyl]- . This compound—frequently referred to in literature as meta-Methoxytopolin Riboside (MemTR) or N6-(3-methoxybenzyl)adenosine (CAS: 1015...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Adenosine, N-[(3-methoxyphenyl)methyl]- . This compound—frequently referred to in literature as meta-Methoxytopolin Riboside (MemTR) or N6-(3-methoxybenzyl)adenosine (CAS: 101565-95-1)—is a potent aromatic cytokinin and adenosine receptor agonist. It is widely utilized in plant tissue culture for micropropagation [1] and in oncology research for its ability to induce G0/G1 cell cycle arrest and apoptosis in carcinoma cells [2].
Because MemTR is highly hydrophobic, researchers frequently encounter severe solubility issues when attempting to prepare aqueous solutions in Phosphate-Buffered Saline (PBS). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure complete solubilization without compromising the compound's biological integrity.
Quantitative Solubility Profile
To design a successful solubilization strategy, you must first understand the physicochemical limits of the compound. Below is the quantitative solubility data for MemTR [3].
Solvent
Max Solubility
Preparation Requirements
Stability
PBS (pH 7.4)
Insoluble (< 0.1 mM)
Requires carrier protein or co-solvent
Unstable (Hydrolyzes/Aggregates); Use immediately
DMSO (Anhydrous)
~10 mM – 25 mM
Requires sonication and mild heating (37°C)
Stable up to 6 months at -80°C
Methanol
Slightly Soluble
Requires vigorous sonication
Evaporates quickly; Not recommended for bioassays
Troubleshooting & FAQs
Q: Why does MemTR precipitate immediately when I add my DMSO stock to PBS?A: This is a classic example of solvent-shift nucleation, commonly known as the "Ouzo effect." When a highly concentrated DMSO stock of a hydrophobic compound is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the MemTR molecules locally supersaturated in an aqueous micro-environment, forcing them to aggregate and crash out of solution.
Solution: To prevent this, you must disrupt the local supersaturation. Add the DMSO stock dropwise to pre-warmed PBS (37°C) while under vigorous vortexing. Keeping the final DMSO concentration below 1% (v/v) is critical. If precipitation persists, a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.05% Tween-20) may be required to stabilize the hydrophobic benzyl moiety.
Q: My MemTR powder isn't fully dissolving in my DMSO stock. What am I doing wrong?A: MemTR is highly hygroscopic and only "slightly soluble" even in organic solvents[3]. If your DMSO has absorbed atmospheric moisture, the water content will drastically reduce the compound's solubility limit.
Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, stored under inert gas). To achieve a 10 mM stock, you must apply mild heat (37°C) and sonicate the solution for 15–20 minutes. The sonication provides the necessary cavitation energy to break the compound's rigid crystalline lattice.
Q: Can I store the diluted PBS solution for future assays?A: No. Aqueous solutions of N6-substituted adenosines are prone to gradual hydrolysis and microscopic aggregation over time. The working solution in PBS must be prepared fresh immediately before your experiment. However, the anhydrous DMSO stock can be aliquoted and stored at -80°C for up to 6 months to prevent freeze-thaw degradation.
Self-Validating Protocol: Preparing a 100 µM Working Solution in PBS
To ensure reproducibility, this protocol incorporates built-in validation steps to confirm that the compound remains in solution.
Phase 1: Stock Preparation (10 mM)
Equilibration: Allow the MemTR vial to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric condensation from introducing water into the hygroscopic powder.
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
Sonication: Sonicate the vial in a 37°C water bath for 15–20 minutes.
Validation Check 1: Hold the vial against a bright light source. The solution must be completely transparent. If any particulates or cloudiness remain, continue sonication.
Phase 2: Aqueous Dilution
5. Pre-warming: Warm the required volume of PBS (pH 7.4) to 37°C. Causality: Increased thermal energy temporarily raises the aqueous solubility limit, preventing immediate thermal shock precipitation.
6. Dropwise Addition: Place the PBS tube on a vortex mixer at medium-high speed. Slowly add the 10 mM DMSO stock dropwise into the center of the vortex (Dilution factor: 1:100).
7. Validation Check 2: Measure the Optical Density (OD) at 600 nm using a spectrophotometer (blanked with PBS + 1% DMSO). An OD600 > 0.05 indicates the presence of micro-precipitates. Alternatively, inspect a 10 µL drop under a phase-contrast microscope at 400x magnification to ensure no crystalline structures have formed.
Experimental Workflows & Mechanistic Pathways
Workflow for solubilizing MemTR in DMSO and diluting into PBS without precipitation.
Cellular mechanism of MemTR inducing apoptosis and cell cycle arrest in carcinoma cells.
References
Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L. Acta Scientiarum Polonorum Hortorum Cultus.[Link]
N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry.[Link]
Optimization
"Adenosine, N-[(3-methoxyphenyl)methyl]-" degradation and storage problems
Welcome to the technical support center for Adenosine, N-[(3-methoxyphenyl)methyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Adenosine, N-[(3-methoxyphenyl)methyl]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, storage, and handling of this adenosine analog. Given the limited specific public data on this exact molecule, this guide synthesizes information from closely related N6-substituted adenosine analogs and the parent molecule, adenosine, to provide a robust framework for its experimental use.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid Adenosine, N-[(3-methoxyphenyl)methyl]-?
For long-term stability, the solid form of Adenosine, N-[(3-methoxyphenyl)methyl]- should be stored in a tightly sealed container in a dry and cool place.[4] To maximize shelf-life and minimize degradation, storage at -20°C is recommended. Ensure the container is protected from light and moisture, as these factors can contribute to the degradation of purine nucleoside analogs.[5][6]
Q2: How should I prepare and store stock solutions of this compound?
To prepare a stock solution, it is crucial to select an appropriate solvent. The solubility of related N6-substituted adenosine analogs can vary, so it is advisable to consult the supplier's datasheet for specific recommendations. Once a stock solution is prepared, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[5] For long-term storage of stock solutions, -80°C is recommended for periods up to 6 months, while for shorter-term storage of up to one month, -20°C is suitable.[5] Always protect solutions from light.[5]
Q3: What are the primary degradation pathways for adenosine analogs like this one?
The primary degradation pathway for adenosine and its analogs is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into adenine (or the corresponding N6-substituted adenine) and ribose.[7] This process can be catalyzed by acidic or basic conditions.[7] Enzymatic degradation by adenosine deaminase, which converts adenosine to inosine, is another significant pathway in biological systems, although the N6-substitution in your compound may alter its susceptibility to this enzyme.[8][9][10]
Q4: I am observing inconsistent results in my experiments. Could this be related to compound degradation?
Inconsistent experimental outcomes can indeed be a sign of compound degradation. If you suspect degradation, it is crucial to verify the integrity of your stock solution. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[11][12] A shift in the retention time or the appearance of new peaks could indicate that the compound is no longer pure.
Troubleshooting Guide
Problem
Potential Cause
Troubleshooting Steps
Low or no biological activity
Compound degradation due to improper storage or handling.
1. Prepare a fresh stock solution from solid material. 2. Verify the concentration and purity of the stock solution using HPLC.[12] 3. Ensure that the experimental buffer is at a neutral pH to minimize hydrolysis.[7]
Precipitate formation in stock solution upon thawing
Poor solubility or concentration exceeding the solubility limit at lower temperatures.
1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a more dilute stock solution. 3. For future preparations, ensure the solvent is appropriate and the concentration is within the known solubility limits.
Inconsistent results between experimental replicates
Instability of the compound in the experimental media or variability in handling.
1. Minimize the time the compound is in the experimental media before analysis. 2. Prepare fresh dilutions for each experiment from a recently thawed aliquot of the stock solution. 3. Ensure consistent timing and handling procedures across all replicates.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of Adenosine, N-[(3-methoxyphenyl)methyl]-.
Determine the appropriate solvent: Consult the manufacturer's product data sheet for the recommended solvent. If not specified, start with a small amount of the compound to test solubility in common solvents like DMSO or ethanol.
Weigh the compound: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance in a well-ventilated area.[4]
Dissolve the compound: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution.
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.
Store appropriately: For long-term storage (up to 6 months), store the aliquots at -80°C.[5] For short-term storage (up to 1 month), -20°C is sufficient.[5]
Protocol 2: Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of your compound using HPLC.[7][12]
Prepare samples:
Time-zero sample: Dilute a freshly prepared stock solution to a working concentration in the experimental buffer.
Test samples: Incubate the working solution under the conditions you wish to test (e.g., room temperature, 37°C) for various time points.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[11]
Detection: Monitor the eluent using a UV detector at approximately 260 nm.[11]
Data Analysis:
Compare the peak area of the parent compound in the test samples to the time-zero sample to determine the percentage of the compound remaining.
The appearance of new peaks indicates the formation of degradation products.
Visualizing Degradation and Experimental Workflow
Adenosine Analog Degradation Pathway
A potential degradation pathway for Adenosine, N-[(3-methoxyphenyl)methyl]-.
Experimental Workflow for Stability Assessment
A general workflow for conducting a stability study of the compound.
ResearchGate. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags.
Scribd.
Benchchem. troubleshooting low yield in adenosine analog synthesis.
PubChem - NIH.
PubChem.
Sigma-Aldrich. N6-(m-Methoxybenzyl)adenosine.
PMC.
PMC. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists.
Bio-Rad. (2017, February 15).
Johns Hopkins University. Selective activation of A>3> adenosine receptors with N>6>-(3- iodobenzyl)adenosine-5'-N-methyluronamide protects against myocardial stunning and infarction without hemodynamic changes in conscious rabbits.
MDPI. (2024, October 6). Adenosine Metabolism Pathway Alterations in Frontal Cortical Neurons in Schizophrenia.
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Penza State University. Problems and prospects for finding new pharmacological agents among adenosine receptor agonists, antagonists, or their allosteri.
ResearchGate. (2025, August 5). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
"Biomeditsinskaya Khimiya".
PubMed. Selective activation of A3 adenosine receptors with N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide protects against myocardial stunning and infarction without hemodynamic changes in conscious rabbits.
Troubleshooting "Adenosine, N-[(3-methoxyphenyl)methyl]-" in vivo experiments
Technical Support Center: In Vivo Troubleshooting for Adenosine, N-[(3-methoxyphenyl)methyl]- Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specif...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: In Vivo Troubleshooting for Adenosine, N-[(3-methoxyphenyl)methyl]-
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and physicochemical challenges associated with in vivo studies of Adenosine, N-[(3-methoxyphenyl)methyl]- (also known as N6-(3-methoxybenzyl)adenosine).
This compound is a potent purine nucleoside analog. Like many N6-substituted adenosine derivatives, it acts primarily as an agonist at A1 and A3 adenosine receptors[1][2]. While it shows excellent promise as a smooth muscle vasodilator and an inducer of apoptosis in oncology models[3][4], its lipophilicity and potent on-target physiological effects require rigorous experimental controls.
Part 1: Pharmacological Causality & Pathway Visualization
To troubleshoot in vivo outcomes, you must first understand the dual-pathway nature of N6-substituted adenosines. The N6-benzyl substitution provides steric hindrance against rapid degradation by endogenous adenosine deaminase (ADA), prolonging its half-life compared to native adenosine. However, this structural modification also drives its specific receptor affinity profile.
Figure 1: Pharmacological signaling pathway of N-[(3-methoxyphenyl)methyl]adenosine via A1/A3 receptors.
Part 2: Formulation & Administration FAQs
Q: My compound is precipitating immediately upon injection or during formulation. How can I achieve stable dissolution for intravenous (IV) or intraperitoneal (IP) dosing?A: The N-[(3-methoxyphenyl)methyl] substitution significantly increases the hydrophobicity of the adenosine scaffold. Aqueous buffers (like PBS) alone will cause immediate precipitation.
Causality: The lipophilic benzyl ring forces the molecules to aggregate in polar solvents to minimize thermodynamic instability.
Solution: You must use a co-solvent system that creates a micellar dispersion. We recommend a standard 10/40/5/45 vehicle system.
Q: What is the optimal route of administration to avoid first-pass metabolism?A: IP or IV administration is highly recommended. While the N6-modification offers some resistance to ADA, intestinal nucleoside phosphorylases will still cleave the ribose ring if administered orally, leading to highly variable systemic exposure.
Part 3: In Vivo Pharmacodynamics & Toxicity Troubleshooting
Q: Following IP injection in mice, my subjects exhibit severe hypothermia, lethargy, and bradycardia within 30 minutes. Is this acute chemical toxicity?A: No, this is a classic, on-target pharmacodynamic response[1]. Activation of central A1 receptors in the hypothalamus directly depresses the thermoregulatory set-point, while peripheral A1 activation in the sinoatrial node causes negative chronotropy (bradycardia)[1][2].
Troubleshooting: If your study is evaluating oncology endpoints (via A3 receptors) and you wish to avoid A1-mediated hypothermia, you must place the animal cages on thermostatically controlled warming pads (set to 37°C) for at least 4 hours post-dose. Alternatively, co-administer a blood-brain-barrier impermeable A1 antagonist (e.g., DPCPX) if central effects are confounding your data.
Q: I am not observing the expected apoptotic response in my xenograft tumor model despite high systemic doses. Why?A: You are likely experiencing receptor desensitization. Adenosine receptors (particularly A3) rapidly internalize via
β
-arrestin pathways upon continuous high-dose agonist exposure.
Troubleshooting: Switch from a continuous infusion or daily high-dose bolus to a pulsatile dosing regimen (e.g., every 48 hours) to allow receptor recycling to the cell surface.
Part 4: Quantitative Data & Experimental Parameters
To assist in your experimental design, refer to the consolidated physicochemical and physiological parameters below.
Parameter
Characteristic / Value
Experimental Implication
Primary Target Receptors
A1 (High affinity), A3 (Moderate)
Expect biphasic dose-responses; continuous cardiovascular monitoring is required.
Cellular Mechanism
Caspase-3/9 activation, G0/G1 arrest
Optimal for inhibiting rapid cancer progression[3][4].
Solubility Profile
Poor in aqueous, Soluble in DMSO
Requires strict adherence to the step-by-step co-solvent protocol below.
Metabolic Stability
Moderate (ADA resistant)
Longer half-life than native adenosine; adjust dosing intervals accordingly.
Dose-Limiting Toxicity
Hypothermia, Bradycardia
Core temperature must be artificially maintained during efficacy studies.
Part 5: Self-Validating Experimental Protocols
Protocol A: Stable In Vivo Formulation Workflow
This protocol ensures a stable, precipitate-free solution for in vivo dosing. Every step contains a validation check to prevent downstream failure.
Weighing & Primary Dissolution: Weigh 10 mg of Adenosine, N-[(3-methoxyphenyl)methyl]-. Add 1 mL of 100% DMSO. Vortex for 2 minutes.
Validation Check: Hold the vial against a light source. The solution must be 100% transparent with no micro-particulates. If cloudy, sonicate at 37°C for 5 minutes.
Lipid Solubilization: Add 4 mL of PEG300 dropwise while continuously vortexing.
Validation Check: The solution must remain clear. A milky appearance indicates the DMSO concentration is too low to support the transition into PEG.
Surfactant Addition: Add 0.5 mL of Tween-80. Invert gently 10 times to avoid excessive bubbling.
Aqueous Phase Integration: Add 4.5 mL of sterile Saline (0.9% NaCl) dropwise (1 drop per second) under continuous, gentle agitation.
Validation Check: Final formulation is 1 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. The pH should naturally fall between 7.2 and 7.4.
Figure 2: Standardized formulation and administration workflow for highly lipophilic adenosine analogs.
Protocol B: In Vivo Xenograft Efficacy Monitoring
Acclimation: Implant telemetry probes for continuous heart rate (HR) and core temperature monitoring 7 days prior to tumor inoculation.
Dosing: Administer the formulated compound (1-10 mg/kg IP) once tumors reach ~100 mm³.
Physiological Rescue: Immediately place animals on a 37°C heating pad. Monitor telemetry data. Validation Check: Core temperature must not drop below 34°C. If it does, halt dose escalation.
Petrelli, Riccardo, et al. "Structure-Based Design, Synthesis, and In Vivo Antinociceptive Effects of Selective A1 Adenosine Receptor Agonists." Journal of Medicinal Chemistry 61.1 (2018): 305-318.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01399]
Jacobson, Kenneth A., et al. "Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series." Journal of Medicinal Chemistry 62.3 (2019): 1502-1522.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443322/]
Technical Support Center: Troubleshooting Precipitation of N-[(3-methoxyphenyl)methyl]adenosine in Assay Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly lipophilic nucleoside analogs.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly lipophilic nucleoside analogs. N-[(3-methoxyphenyl)methyl]adenosine (CAS: 101565-95-1), commonly referred to as meta-Methoxytopolin Riboside (MemTR), is a potent N6-benzyladenosine derivative[1].
While the 3-methoxybenzyl substitution at the N6 position of the adenine ring is critical for its biological activity, it significantly increases the molecule's LogP (lipophilicity) compared to endogenous adenosine[2]. When researchers dilute a concentrated DMSO stock of this compound into aqueous cell culture media, the rapid diffusion of DMSO into the water leaves the lipophilic MemTR molecules stripped of their solvation shell. This phenomenon, known as "solvent shock," causes the local concentration to exceed the compound's kinetic solubility threshold[3]. The hydrophobic benzyl rings undergo
π−π
stacking and hydrophobic aggregation, leading to rapid nucleation and visible precipitation.
This guide provides field-proven, causality-driven solutions to maintain MemTR in solution, ensuring assay reproducibility and preventing localized cellular toxicity.
Diagnostic FAQ: Understanding the Causality of Precipitation
Q1: I dissolved MemTR in 100% anhydrous DMSO at 50 mM, but it crashed out immediately upon adding it to my DMEM. What went wrong?A1: The stock concentration is too high, and the dilution factor is too abrupt. MemTR is only "slightly soluble" even in pure DMSO[1]. A 50 mM stock is likely supersaturated. When introduced to DMEM, the sudden polarity shift forces the compound out of solution. Solution: Reduce your DMSO stock concentration to a maximum of 5–10 mM and utilize an intermediate dilution step or a co-solvent system.
Q2: Can I just heat the cell culture media to 37°C to redissolve the precipitate?A2: No. Once MemTR nucleates and forms a crystalline or amorphous precipitate in aqueous media, the thermodynamic energy required to break the crystal lattice is much higher than what 37°C can provide. You must prevent precipitation before it occurs by altering the solvation environment using carrier proteins or cyclodextrins[4].
Q3: How do I know if micro-precipitation is occurring if I can't see visible flakes?A3: Micro-precipitation often manifests as high data variance between technical replicates or a sudden plateau in your dose-response curve. You can validate solubility by measuring the optical density (OD) of the media at 600 nm; any increase in turbidity compared to a vehicle control indicates light scattering from micro-aggregates.
Quantitative Comparison of Solubilization Strategies
To prevent solvent shock, you must alter the thermodynamic environment of the media. Below is a quantitative summary of the most effective strategies for MemTR.
Solubilization Strategy
Est. Max Aqueous Conc.
Final DMSO %
Excipient Required
Pros
Cons
Direct Dilution (Control)
< 1 µM
≤ 0.1%
None
No excipient artifacts
High risk of precipitation; low max concentration.
Carrier Protein (BSA)
10 - 20 µM
≤ 0.1%
0.1% - 0.5% BSA
Mimics physiological transport; easy to implement.
BSA may bind other assay components or alter free-drug fraction.
Inclusion Complexation
> 50 µM
≤ 0.1%
0.2% HP-β-CD
Gold standard for lipophilic analogs; highly stable.
Requires preparation of an intermediate working stock.
Mechanistic Visualization: Stabilization Pathways
The following diagram illustrates the thermodynamic pathways of MemTR when introduced to aqueous media, highlighting how excipients prevent the failure cascade.
Thermodynamic pathways of MemTR precipitation versus stabilization via excipient complexation.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system to ensure scientific integrity before you apply the media to your precious cell lines.
Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 3-methoxybenzyl ring of MemTR partitions into this cavity, shielding it from the aqueous environment and entirely preventing
π−π
stacking[4].
Prepare Excipient Solution: Dissolve HP-β-CD in your base assay buffer or water to create a 20% (w/v) solution. Sterile filter through a 0.22 µm PES membrane.
Prepare Master Stock: Dissolve MemTR in anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath for 5 minutes at room temperature to ensure the destruction of any micro-crystals.
Create Intermediate Complex: In a sterile microcentrifuge tube, add 900 µL of the 20% HP-β-CD solution.
Active Mixing: While vortexing the HP-β-CD solution at medium speed, add 100 µL of the 10 mM MemTR DMSO stock dropwise.
Equilibration: Continue vortexing for 60 seconds. This creates a highly stable 1 mM intermediate working stock (containing 10% DMSO).
Final Dilution: Dilute this intermediate stock 1:100 into your final pre-warmed (37°C) cell culture media to achieve a 10 µM final testing concentration (Yields: 0.1% final DMSO, 0.2% HP-β-CD).
Self-Validation Step: Transfer 100 µL of the final media to a clear 96-well plate. Measure absorbance at 600 nm against a media-only blank. An
OD600<0.01
confirms complete solubilization. If
OD600>0.05
, the dropwise addition in Step 4 was too rapid.
Causality: Bovine Serum Albumin (BSA) contains multiple hydrophobic binding pockets that naturally transport lipophilic molecules in the bloodstream. Adding BSA to the media provides a thermodynamic "sink" for MemTR, preventing it from self-aggregating.
Media Supplementation: Supplement your cell culture media with 0.1% to 0.5% (w/v) fatty-acid-free BSA. Pre-warm the media to 37°C in a water bath.
Prepare Master Stock: Prepare a 5 mM stock of MemTR in anhydrous DMSO.
Dynamic Dilution: Place the pre-warmed, BSA-supplemented media on a magnetic stirrer.
Injection: Slowly inject the required volume of the DMSO stock directly into the center vortex of the stirring media using a micropipette. (Ensure the final DMSO concentration remains ≤ 0.1%).
Equilibration: Allow the solution to stir for 5 minutes to allow the MemTR molecules to fully partition into the BSA binding pockets.
Self-Validation Step: Inspect the media under a phase-contrast microscope at 20X magnification. The absence of dark, irregular aggregates confirms successful carrier-mediated solubilization.
[2] Title: Preparation, biological activity and endogenous occurrence of N6-benzyladenosines
Source: researchgate.net
URL:
[3] Title: How to minimize WT-161 precipitation in media - Benchchem
Source: benchchem.com
URL:
[4] Title: Formulation Insights into Competitive Binding of N6-Cyclohexyladenosine and 8-(p-Sulfophenyl)theophylline with Hydroxypropyl-β-cyclodextrin
Source: researchgate.net
URL:
Technical Support Center: Troubleshooting N6-(3-methoxybenzyl)adenosine Interference with Fluorescent Probes
Welcome to the Application Support Hub. This guide is engineered for researchers and drug development professionals working with Adenosine, N-[(3-methoxyphenyl)methyl]- (commonly known as N6-(3-methoxybenzyl)adenosine ).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub. This guide is engineered for researchers and drug development professionals working with Adenosine, N-[(3-methoxyphenyl)methyl]- (commonly known as N6-(3-methoxybenzyl)adenosine ).
As a purine nucleoside analog with a highly conjugated, electron-rich aromatic substituent, this compound frequently exhibits unintended photophysical interactions with standard fluorescent probes. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the scientific integrity of your fluorometric assays.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: My UV-excited nuclear stains (e.g., DAPI, Hoechst) lose signal intensity in a dose-dependent manner when co-incubated with N6-(3-methoxybenzyl)adenosine. Is the compound destroying the probe or downregulating DNA content?
A1: No. You are likely observing a severe Inner Filter Effect (IFE).
The purine scaffold combined with the methoxybenzyl moiety exhibits strong ultraviolet absorption, typically peaking between 260 nm and 280 nm, with a tail extending into the 300–350 nm range[1]. DAPI is excited at 358 nm. At micromolar to millimolar concentrations, the drug acts as an "inner filter," absorbing the excitation photons before they can reach the fluorophore, artificially depressing the emission readout. This is a physical optical artifact, not a biological response.
Q2: I switched to a visible-light probe (e.g., FITC), which excites well outside the drug's UV absorbance window. However, I am still seeing a 20-30% reduction in fluorescence. What is happening?
A2: This is indicative of Photoinduced Electron Transfer (PET) quenching.
The 3-methoxybenzyl group is highly electron-rich due to the electron-donating nature of the methoxy substituent. When a fluorophore like FITC is excited to its singlet state, it becomes susceptible to electron transfer. The methoxybenzyl moiety acts as a transient electron donor, forming a non-radiative charge-transfer complex with the excited fluorophore[2][3]. The complex relaxes back to the ground state thermally, emitting no photons and resulting in static quenching.
Q3: How can I differentiate between IFE and PET quenching in my assay?
A3: Through absorbance profiling and Stern-Volmer kinetics.
If the quenching is purely IFE, the reduction in fluorescence will perfectly correlate with the compound's absorbance at the probe's excitation/emission wavelengths. If the quenching persists after mathematical IFE correction (see Protocol 1), or if the fluorescence lifetime of the probe decreases, PET or dynamic quenching is occurring.
Part 2: Probe Compatibility & Quantitative Data
To minimize assay artifacts, consult the following compatibility matrix before designing your experiment.
Fluorescent Probe
Excitation / Emission (nm)
Primary Interference Mechanism
Severity of Artifact
Recommended Alternative
DAPI / Hoechst
358 / 461
IFE (Excitation overlap)
Critical
DRAQ5 or SYTO 61 (Far-red)
Fura-2 (Ca2+)
340, 380 / 510
IFE (Excitation overlap)
Critical
Fluo-4 (Visible excitation)
FITC / GFP
490 / 525
PET (Electron donation)
Moderate
Alexa Fluor 488 (PET-resistant)
Cy5 / Alexa 647
650 / 670
None
Low
N/A (Safe to use)
Part 3: Visualizing the Interference Mechanisms
Photoinduced Electron Transfer (PET) Pathway
The diagram below illustrates the causality of signal loss when the methoxybenzyl moiety donates an electron to an excited-state fluorophore.
Caption: Mechanistic pathway of Photoinduced Electron Transfer (PET) quenching by the methoxybenzyl moiety.
IFE Correction Logic Workflow
To rescue data affected by the Inner Filter Effect, follow this self-validating mathematical correction workflow.
Caption: Step-by-step experimental workflow for calculating and applying Inner Filter Effect (IFE) corrections.
Part 4: Experimental Protocols
Protocol 1: Empirical IFE Correction in Microplate Assays
If you must use a UV-excited probe alongside N6-(3-methoxybenzyl)adenosine, you must mathematically correct for the absorbed light to restore scientific integrity to your data.
Step-by-Step Methodology:
Prepare Samples: Plate your assay in a UV-transparent, flat-bottom 96-well microplate. Ensure the volume is consistent across all wells (e.g., 100 µL) to maintain a constant optical pathlength.
Measure Absorbance: Using a microplate spectrophotometer, measure the absorbance of the wells containing the drug at the exact excitation wavelength (
Aex
) and emission wavelength (
Aem
) of your probe. Blank against wells containing buffer/media only.
Measure Fluorescence: Read the raw fluorescence intensity (
Fobs
) of the same wells using your standard fluorometer settings.
Apply Correction Formula: Calculate the corrected fluorescence (
Fcorr
) using the standard primary and secondary IFE equation:
Fcorr=Fobs×10(Aex+Aem)/2
Validate: Compare
Fcorr
across your dose-response curve. If
Fcorr
remains constant while
Fobs
drops, the interference was purely IFE. If
Fcorr
still decreases at high drug concentrations, proceed to Protocol 2.
Protocol 2: Stern-Volmer Analysis for PET Quenching Validation
To prove that the methoxybenzyl group is actively quenching your probe via PET, construct a Stern-Volmer plot.
Step-by-Step Methodology:
Prepare Fluorophore Master Mix: Prepare a fixed concentration of your fluorescent probe (e.g., 1 µM FITC) in a standard physiological buffer (pH 7.4).
Titrate the Quencher: Add increasing concentrations of N6-(3-methoxybenzyl)adenosine (
[Q]
) ranging from 0 to 100 µM to the fluorophore mix.
Equilibration: Incubate for 15 minutes at room temperature protected from light.
Data Acquisition: Measure the fluorescence emission (
F
) for each concentration. Record the fluorescence of the probe without the drug as
F0
.
Plotting: Plot
F0/F
on the Y-axis versus
[Q]
on the X-axis.
Interpretation: A linear plot indicates static quenching (PET complex formation). The slope of this line represents the Stern-Volmer quenching constant (
Ksv
). A steep slope confirms that the methoxybenzyl moiety is highly reactive with your specific probe's excited state.
References
Fluorescent Zr(IV) Metal‐Organic Frameworks for the Rapid and Sensitive Detection of Acidic Nitrophenols in Water. National Center for Biotechnology Information (NIH/PMC). Available at:[Link][2]
Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link][3]
Bright carbon dots via inner filter effect for the sensitive determination of the purine metabolic disorder in human fluids. National Center for Biotechnology Information (PubMed). Available at:[Link][1]
Reducing variability in experiments with "Adenosine, N-[(3-methoxyphenyl)methyl]-"
Introduction and Scope Welcome to the technical support resource for Adenosine, N-[(3-methoxyphenyl)methyl]- (also known as N6-(3-methoxybenzyl)adenosine). This document is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
Welcome to the technical support resource for Adenosine, N-[(3-methoxyphenyl)methyl]- (also known as N6-(3-methoxybenzyl)adenosine). This document is designed for researchers, scientists, and drug development professionals to serve as a comprehensive guide for reducing experimental variability and troubleshooting common issues encountered when working with this potent N6-substituted adenosine analog.
N6-(3-methoxybenzyl)adenosine belongs to a class of compounds known to act as agonists at adenosine receptors (ARs). Structure-activity relationship (SAR) studies consistently show that N6-arylmethyl substitutions on adenosine tend to confer high potency and selectivity for the A1 and A3 receptor subtypes over the A2A subtype.[1] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
This guide provides field-proven insights, detailed protocols, and systematic troubleshooting workflows to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N6-(3-methoxybenzyl)adenosine?
A1: The primary mechanism is the activation (agonism) of A1 and A3 adenosine receptors. This binding initiates a signaling cascade via the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase, resulting in reduced intracellular concentrations of the second messenger cAMP.[2] This inhibitory action on cAMP production is a hallmark of A1/A3 receptor activation and is the basis for common functional assays.
Q2: How should I dissolve and store the compound to ensure stability and activity?
A2: Proper handling is critical. We recommend preparing a high-concentration stock solution in an anhydrous organic solvent and storing it in aliquots to minimize degradation from freeze-thaw cycles.
Recommended Solvent: Dimethyl sulfoxide (DMSO). N6-benzyladenosine, a closely related analog, is soluble in DMSO up to 125 mg/mL (349.79 mM).[3]
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light. When stored correctly at -80°C, stock solutions are typically stable for up to 6 months.[3]
Working Dilutions: Prepare fresh working dilutions in your aqueous assay buffer or cell culture medium immediately before each experiment. N6-substituted adenosine analogs have limited solubility and stability in aqueous solutions. After diluting from the DMSO stock, vortex thoroughly and visually inspect for any precipitation.
Q3: What level of receptor selectivity should I expect?
A3: While specific binding data for the 3-methoxy derivative is not widely published, extensive literature on N6-(substituted-benzyl)adenosines provides a strong predictive framework. These compounds are consistently more potent and selective for A1 and A3 receptors compared to A2A receptors.[1] SAR studies show that substitution at the 3-position of the benzyl ring is optimal for A3 receptor potency and selectivity.[4][5] You should anticipate potent activity at A1/A3 receptors and significantly lower, if any, activity at A2A receptors at comparable concentrations. Always determine the dose-response curve in your specific system.
Q4: What are essential controls to include in my experiments?
A4: A robust experimental design with self-validating controls is non-negotiable.
Vehicle Control: All experimental groups, including untreated controls, must receive the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.
Positive Control Agonist: Use a well-characterized, pan-adenosine receptor agonist like NECA (5′-(N-Ethylcarboxamido)adenosine) or a specific A1/A3 agonist like 2-Cl-IB-MECA to confirm that your assay system (cells, membranes, etc.) is responsive.
Antagonist Control (Optional but Recommended): To confirm that the observed effect is mediated by the target receptor, pre-incubate your cells with a selective A1 antagonist (e.g., DPCPX) or A3 antagonist (e.g., MRS1220) before adding N6-(3-methoxybenzyl)adenosine. A reversal of the effect strongly supports on-target activity.
Signaling Pathway Overview
The canonical signaling pathway for A1 and A3 adenosine receptors involves coupling to Gi/o proteins to inhibit adenylyl cyclase. This is the primary mechanism you will likely be investigating.
Caption: A1/A3 receptor activation by N6-(3-methoxybenzyl)adenosine.
Troubleshooting Experimental Variability
High variability is a common challenge that can obscure real biological effects. This section provides a systematic approach to identifying and mitigating its sources.
Problem: High Variability Between Replicates or Experiments (Poor Reproducibility)
Potential Cause
Scientific Rationale & Troubleshooting Steps
Compound Precipitation
N6-substituted adenosines have low aqueous solubility. Diluting a concentrated DMSO stock into buffer or media can cause the compound to crash out, leading to inconsistent effective concentrations. 1. Visual Check: After final dilution, hold the solution against a light source. Look for cloudiness or particulates. 2. Centrifuge: Spin down your final working solution (e.g., 14,000 rpm for 5 min) and test the supernatant to see if activity is lost. 3. Reduce Final DMSO %: If precipitation is suspected, try reducing the stock concentration so the final DMSO percentage is lower, but always ensure it's consistent across all wells.
Inconsistent Cell State
Cellular responses, especially GPCR signaling, are highly dependent on cell health, density, and passage number. 1. Standardize Culture: Use cells within a narrow passage number range for all experiments. 2. Control Confluency: Seed cells to reach a consistent confluency (e.g., 80-90%) at the time of the assay. Over-confluent or sparse cells will respond differently. 3. Serum Starvation: If your assay is sensitive to growth factors, standardize a serum starvation period before the experiment.
Pipetting & Dilution Errors
Small volume inaccuracies during serial dilutions or additions to plates are a major source of variability. 1. Calibrate Pipettes: Ensure all pipettes are within their calibration period. 2. Use Appropriate Volumes: Avoid pipetting volumes below 10% of the pipette's maximum capacity. 3. Mix Thoroughly: Ensure each dilution step is vortexed or mixed completely before proceeding to the next.
Temperature & Incubation Fluctuations
Enzymatic reactions and cellular processes are temperature-sensitive. Inconsistent temperatures across a 96-well plate ("edge effects") can cause significant variability. 1. Equilibrate Reagents: Ensure all reagents and plates are at the specified assay temperature before starting. 2. Use Plate Sealers: Seal plates during all incubation steps to prevent evaporation. 3. Water Bath Incubation: For sensitive assays, consider incubating plates in a water bath for more uniform temperature distribution.
Problem: No or Weaker-Than-Expected Biological Response
This can be a frustrating issue. The following logical workflow will help you systematically diagnose the root cause.
Caption: Troubleshooting workflow for a lack of biological response.
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 10 mM DMSO stock solution and subsequent aqueous working solutions.
Materials:
N6-(3-methoxybenzyl)adenosine (solid powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Calibrated pipettes
Vortex mixer
Assay buffer or cell culture medium (pre-warmed to 37°C if for cell use)
Procedure:
Calculate Mass: Determine the mass of the compound needed for your desired stock concentration and volume. For N6-(3-methoxybenzyl)adenosine (M.W. = 387.4 g/mol ), to make 1 mL of a 10 mM stock, you need 3.874 mg.
Dissolve in DMSO: Carefully weigh the solid compound and add it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, briefly sonicate the solution to ensure all solid material has dissolved. The solution should be clear.
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes. Store immediately at -80°C. This prevents repeated freeze-thaw cycles.
Prepare Working Solution (Just-in-Time): Immediately before an experiment, thaw one aliquot of the DMSO stock. Perform serial dilutions in your pre-warmed aqueous buffer or medium to achieve the final desired concentrations.
Critical Final Step: After the final dilution into the aqueous solution, vortex thoroughly for at least 15 seconds. Visually inspect the solution for any signs of precipitation. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and be consistent across all wells, including controls.
Protocol 2: Functional cAMP Inhibition Assay
This protocol provides a general workflow for measuring the inhibition of forskolin-stimulated cAMP production in a cell-based assay, a standard method for assessing A1/A3 receptor agonism.
Materials:
Cells expressing A1 or A3 receptors (e.g., CHO-hA3)
Cell culture medium
White, solid-bottom 96-well plates
Forskolin
IBMX (a phosphodiesterase inhibitor, recommended)
N6-(3-methoxybenzyl)adenosine working solutions
A commercial cAMP detection kit (e.g., HTRF, ELISA, LANCE)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density to achieve ~90% confluency on the day of the assay. Incubate overnight (or as required).
Pre-incubation: Gently remove the culture medium. Wash once with serum-free medium or assay buffer. Add buffer containing the phosphodiesterase inhibitor IBMX (e.g., 500 µM) and incubate for 20-30 minutes at 37°C. This prevents cAMP degradation and amplifies the assay window.
Compound Addition: Add varying concentrations of N6-(3-methoxybenzyl)adenosine (and controls: vehicle, positive control agonist) to the wells. Incubate for 15-30 minutes at 37°C.
Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells except the "basal" control wells. This stimulates adenylyl cyclase to produce cAMP. Incubate for 15-30 minutes at 37°C.
Cell Lysis and cAMP Detection: Stop the reaction by removing the medium and adding the lysis buffer provided with your cAMP detection kit.
Data Acquisition: Follow the manufacturer's instructions for the cAMP kit to add detection reagents and read the plate on a suitable plate reader.
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Based on this SAR data, N6-(3-methoxybenzyl)adenosine is predicted to be a potent agonist with high affinity for A1 and A3 adenosine receptors.
References
Kim, H. O., et al. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(21), 3614-3621. [Link]
Padua, R. A., et al. (1995). Synthesis and Biological Activity of N6-(p-Sulfophenyl)alkyl and N6-Sulfoalkyl Derivatives of Adenosine: Water-Soluble and Peripherally Selective Adenosine Agonists. Journal of Medicinal Chemistry, 38(1), 7-17. [Link]
Kim, Y. C., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 65(10), 1675-1685. [Link]
EMBL-EBI. (n.d.). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. (CHEMBL1127835). ChEMBL. Retrieved March 14, 2026, from [Link]
Pomeisl, K., et al. (2020). Elongation of N6-benzyladenosine scaffold via Pd-catalyzed C-C bond formation leads to derivatives with antiflaviviral activity. Bioorganic Chemistry, 103, 104169. [Link]
Bar-Ilan University. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Retrieved March 14, 2026, from [Link]
Vančo, J., et al. (2012). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 17(10), 12022-12041. [Link]
Grimaldi, M., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. International Journal of Molecular Sciences, 22(23), 12821. [Link]
Tosh, D. K., et al. (2014). Synthesis and Anti-Renal Fibrosis Activity of Conformationally Locked Truncated 2-Hexynyl-N6-Substituted-(N)-Methanocarba-nucleosides as A3 Adenosine Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry, 57(4), 1466-1482. [Link]
Cordeaux, Y., et al. (2014). Allosteric interactions at adenosine A1 and A3 receptors. British Journal of Pharmacology, 171(5), 1084-1096. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adenosine receptors. Retrieved March 14, 2026, from [Link]
Guo, D., et al. (2018). A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. Biochemical Pharmacology, 148, 269-281. [Link]
Leiden University. (2018). A binding kinetics study of human adenosine A3 receptor agonists. Scholarly Publications. Retrieved March 14, 2026, from [Link]
Comprehensive Comparison Guide: Adenosine, N-[(3-methoxyphenyl)methyl]- vs. Conventional Adenosine Analogs
Executive Summary Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS 101565-95-1), widely known in biotechnology as meta-methoxy topolin riboside (MemTR) , is a highly specialized N6-substituted purine nucleoside[1]. Unlike st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS 101565-95-1), widely known in biotechnology as meta-methoxy topolin riboside (MemTR) , is a highly specialized N6-substituted purine nucleoside[1]. Unlike standard adenosine, which rapidly degrades in biological systems, the addition of a 3-methoxybenzyl group at the N6 position fundamentally alters its receptor affinity, metabolic stability, and biological utility.
This guide provides an objective, data-driven comparison of MemTR against conventional adenosine analogs (such as N6-benzyladenosine, kinetin riboside, and cladribine). By evaluating its dual role—as a potent antimetabolite in mammalian oncology models[2] and a revolutionary aromatic cytokinin in plant tissue engineering[3]—this document serves as a definitive resource for drug development professionals and agricultural scientists.
Structural & Mechanistic Divergence
The pharmacological superiority of MemTR over first-generation adenosine analogs stems from its unique structural chemistry:
Metabolic Resistance: Conventional analogs like N6-isopentenyladenosine (iPA) are rapidly cleaved by adenosine deaminase (ADA) in mammals and cytokinin oxidase/dehydrogenase (CKX) in plants. The meta-methoxy substitution on MemTR's benzyl ring provides profound steric hindrance, shielding the N6-amine bond from enzymatic cleavage and dramatically extending its biological half-life.
Mammalian Mechanism (Oncology): In mammalian cells, MemTR functions as a nucleoside antimetabolite. It is internalized via Equilibrative Nucleoside Transporters (ENTs) and phosphorylated by adenosine kinase (ADK). The resulting nucleotides disrupt intracellular ATP pools, trigger AMPK-mediated metabolic stress, and induce intrinsic mitochondrial apoptosis[2].
Botanical Mechanism (Tissue Culture): In plant systems, MemTR binds with high affinity to CRE1/AHK4 cytokinin receptors. Unlike benzyladenine (BA), MemTR prevents the accumulation of toxic N-glucosides, thereby eliminating hyperhydricity (tissue waterlogging) and preventing chimera decomposition during micropropagation[1][3].
Performance Comparison Data
To objectively evaluate MemTR, we benchmark its performance against industry-standard alternatives across both mammalian and botanical applications.
Table 1: Comparative Pharmacological Profile in Mammalian Cell Models
Evaluating nucleoside analogs for antineoplastic drug development.
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality into every methodological step.
Protocol A: In Vitro Apoptosis Assay (Mammalian Cancer Cell Lines)
Objective: Validate the intrinsic apoptotic pathway triggered by MemTR.
Cell Seeding: Plate HL-60 or U937 cells at
1×105
cells/mL in RPMI-1640 supplemented with 10% FBS.
Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase. Nucleoside antimetabolites require active S-phase DNA/RNA synthesis to exert maximum cytotoxic effect[2].
Compound Administration: Dissolve MemTR in analytical-grade DMSO to create a 10 mM stock, then dilute in media to final concentrations of 1, 5, and 10 µM. Ensure final DMSO concentration is ≤0.1%.
Causality: Exceeding 0.1% DMSO induces baseline solvent toxicity, which confounds the measurement of true compound-induced apoptosis.
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Causality: A 72-hour window is mandatory. Unlike direct-acting toxins, MemTR requires intracellular transport via ENTs and subsequent phosphorylation by ADK before initiating the delayed mitochondrial apoptotic cascade.
Flow Cytometry (Annexin V/PI): Stain cells with Annexin V-FITC and Propidium Iodide (PI).
Causality: This dual-staining self-validates the mechanism. Cells that are Annexin V+ / PI- confirm early apoptosis (MemTR's primary mechanism), whereas double-positive cells indicate late apoptosis or non-specific necrosis.
Objective: Demonstrate MemTR's superiority over Benzyladenine (BA) in preventing tissue hyperhydricity.
Explant Preparation: Surface-decontaminate Pyrus communis shoot tips using 0.1% HgCl2 for 3 minutes, followed by sterile water rinses.
Causality: Strict decontamination prevents endogenous Sphingomonas overgrowth, which is aggressively exacerbated in liquid culture systems and mimics tissue necrosis[3].
Media Formulation: Prepare liquid Murashige and Skoog (MS) media supplemented with 5.0 µM MemTR. Prepare a parallel control group using 5.0 µM BA.
Causality: MemTR's methoxy substitution prevents the accumulation of inactive N-glucosides in the plant tissue, providing a steady, controlled release of the active cytokinin base. This prevents the physiological waterlogging caused by BA spikes[3].
Temporary Immersion Bioreactor (TIB) Cultivation: Program the TIB for a 60-second immersion every 8 hours.
Causality: Pulsed nutrient exposure maximizes gas exchange and minimizes oxidative stress compared to continuous immersion, synergizing with MemTR to completely inhibit hyperhydric shoot formation.
Mechanistic Visualizations
Fig 1. Intracellular apoptotic signaling pathway of MemTR in mammalian cancer models.
Fig 2. Cytokinin receptor activation and metabolic stability of MemTR in plant tissues.
References
Bogaert, I., Van Cauter, S., Werbrouck, S.P.O., Dolezal, K. "NEW AROMATIC CYTOKININS CAN MAKE THE DIFFERENCE." Acta Horticulturae.
Dimitrova, N., Aleksandrova, D., Berova, M.Y. "Effects of meta-topolin riboside and meta-methoxy topolin riboside on the in vitro micropropagation of Pyrus communis L." Biblioteka Nauki.
"The Pharmacological Activity of Topolins and Their Ribosides." ResearchGate.
Comparing "Adenosine, N-[(3-methoxyphenyl)methyl]-" to NECA
Comparative Technical Guide: Adenosine, N-[(3-methoxyphenyl)methyl]- (memTR) vs. NECA Adenosine analogs are foundational molecules in both mammalian pharmacology and plant biotechnology.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Technical Guide: Adenosine, N-[(3-methoxyphenyl)methyl]- (memTR) vs. NECA
Adenosine analogs are foundational molecules in both mammalian pharmacology and plant biotechnology. While they share a common purine-riboside scaffold, specific functional group modifications dictate entirely divergent biological targets and experimental utilities. This guide provides an objective, in-depth comparison between NECA (5'-N-ethylcarboxamidoadenosine), the benchmark pan-adenosine receptor agonist, and Adenosine, N-[(3-methoxyphenyl)methyl]- (commonly known as meta-methoxytopolin riboside or memTR ), an N6-substituted analog with dual utility in plant micropropagation and mammalian oncology[1].
Structural Causality and Target Specificity
The fundamental differences in the application of these two compounds stem directly from their structural modifications:
NECA (5'-Modification): NECA features an ethylcarboxamido group at the 5'-position of the ribose ring.
Mechanistic Causality: This specific modification prevents rapid deamination by endogenous adenosine deaminase (ADA). Furthermore, it locks the ribose ring into a conformation that perfectly fits the conserved orthosteric binding pocket of all four mammalian G-protein coupled adenosine receptors (A1, A2A, A2B, A3). Consequently, NECA is utilized as a highly potent, non-selective reference agonist in GPCR assays.
memTR (N6-Modification): Adenosine, N-[(3-methoxyphenyl)methyl]- features a bulky 3-methoxybenzyl group at the N6-position of the adenine base[2].
Mechanistic Causality in Plants: This aromatic substitution mimics natural topolins (plant cytokinins). The methoxy group alters the molecule's metabolic fate. Unlike standard cytokinins like Benzylaminopurine (BAP) that form irreversible, toxic N-glucosides, memTR favors reversible O-glucosylation[3]. This creates a slow-release reservoir of active cytokinin, driving shoot proliferation while preventing tissue toxicity (hyperhydricity)[4].
Mechanistic Causality in Mammals: In mammalian systems, bulky N6-substitutions shift the molecule away from pan-receptor agonism toward A1-receptor selectivity and intracellular targets. Cytokinin ribosides like memTR can cross cell membranes and inhibit intracellular signaling pathways (such as STAT3), leading to cell cycle arrest and apoptosis in cancer models[5].
Divergent Signaling Pathways
The following diagram illustrates how the structural divergence between NECA and memTR translates into distinct downstream signaling cascades.
Figure 1: Divergent signaling pathways of NECA and memTR in mammalian and plant systems.
Quantitative Performance Comparison
The table below summarizes the contrasting physicochemical and pharmacological profiles of both compounds.
Objective: To quantify the Gs-coupled activation of the A2A receptor using NECA.
Step 1: Cell Preparation. Seed CHO-K1 cells stably expressing the human A2A receptor at 10,000 cells/well in a 384-well plate.
Step 2: Phosphodiesterase Inhibition. Pre-incubate cells for 15 minutes with 100 µM IBMX (3-isobutyl-1-methylxanthine).
Causality: IBMX inhibits phosphodiesterases. This ensures that the measured cAMP levels strictly reflect the adenylyl cyclase synthesis rate driven by NECA, rather than a balance of synthesis and degradation.
Step 3: Agonist Treatment. Add NECA in a 10-point concentration gradient (from 1 pM to 10 µM) and incubate for 30 minutes at room temperature.
Step 4: Detection. Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Read the plate using a microplate reader (Excitation: 337 nm; Emission: 665/615 nm).
System Validation: The assay is self-validating if the NECA dose-response yields a clean sigmoidal curve with an EC50 of approximately 10–20 nM. A flat response indicates either receptor desensitization or failure of the phosphodiesterase block.
Protocol B: In Vitro Shoot Proliferation Assay (Validating memTR Activity)
Objective: To evaluate the efficacy of memTR in inducing shoot multiplication while preventing hyperhydricity in woody plant explants[4][6].
Step 1: Media Preparation. Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and 8 g/L plant tissue culture agar. Adjust pH to 5.8 before autoclaving.
Step 2: Cytokinin Supplementation. Prepare parallel media batches containing either 6 µM memTR or 6 µM BAP (control).
Causality: BAP is notorious for causing hyperhydricity (glassy, water-logged tissues) due to toxic N-glucoside accumulation. memTR is included to demonstrate that its methoxy-substitution shifts metabolism toward reversible O-glucosylation, mitigating this toxicity[3].
Step 3: Explant Inoculation. Transfer uniform nodal segments (e.g., Pistacia vera or Pyrus communis) onto the media under sterile conditions[4][6].
Step 4: Incubation & Analysis. Cultivate for 6 weeks under a 16-hour photoperiod at 25°C. Quantify the multiplication coefficient (number of new shoots per explant) and the percentage of shoots exhibiting hyperhydricity.
System Validation: The protocol is validated when the memTR-treated group exhibits a significantly higher multiplication rate and a hyperhydricity rate of <10%, directly contrasting with >40% hyperhydricity typically observed in the BAP control group[4].
Pharmacological and Mechanistic Comparison: N-[(3-methoxyphenyl)methyl]adenosine vs. IB-MECA in A3 Receptor Targeting
Executive Summary Adenosine receptors, particularly the A3 adenosine receptor (A3AR), have emerged as compelling therapeutic targets in oncology, inflammatory diseases, and ischemia-reperfusion injury[1]. A3AR is charact...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Adenosine receptors, particularly the A3 adenosine receptor (A3AR), have emerged as compelling therapeutic targets in oncology, inflammatory diseases, and ischemia-reperfusion injury[1]. A3AR is characteristically overexpressed in various tumor cells, including melanoma, prostate, and colon carcinomas[2]. Activation of A3AR by selective agonists induces cytostatic and apoptotic pathways in cancer cells while sparing normal tissues, and can even provide systemic myeloprotective effects[1].
This technical guide provides an objective, head-to-head mechanistic comparison between N-[(3-methoxyphenyl)methyl]adenosine (also known as MemTR or N6-(3-methoxybenzyl)adenosine)[3], a purine nucleoside analog, and IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide), the gold-standard highly selective A3AR agonist[4].
Molecular Profiles & Structural Biology
Understanding the structure-activity relationship (SAR) is critical for explaining the causality behind receptor affinity and selectivity.
N-[(3-methoxyphenyl)methyl]adenosine (MemTR) : Features an N6-(3-methoxybenzyl) substitution on the adenine ring[3]. While N6-benzyl modifications generally enhance affinity for A1 and A3 receptors over A2A/A2B, the presence of an unmodified 5'-hydroxyl (5'-OH) on the ribose ring limits its absolute selectivity, often resulting in mixed A1/A3 agonism.
IB-MECA : Features an N6-(3-iodobenzyl) group combined with a crucial 5'-N-methyluronamide substitution on the ribose ring[5].
Causality Insight : The 5'-uronamide modification in IB-MECA restricts the conformational flexibility of the ribose ring, locking it into a conformation that perfectly complements the unique binding pocket of the A3AR. This structural constraint is the primary driver for IB-MECA's ~50-fold selectivity for A3AR over A1AR[6].
Table 1: Physicochemical and Pharmacological Profiles
The A3AR is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory Gi protein[10]. The anti-tumor efficacy of A3AR agonists is driven by a specific downstream signaling cascade:
cAMP/PKA Axis : Agonist binding activates Gi, which inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cAMP levels. This downregulates Protein Kinase A (PKA)[1].
AKT/GSK-3β Axis : Reduced PKA activity suppresses the PI3K/AKT survival pathway. The deactivation of AKT removes its inhibitory phosphorylation on Glycogen Synthase Kinase-3β (GSK-3β)[1].
Apoptosis : Active GSK-3β deregulates the Wnt/β-catenin pathway, ultimately triggering caspase-dependent apoptosis and cell cycle arrest in tumor cells[11].
A3AR signaling cascade: Gi-mediated inhibition of cAMP/PKA leading to GSK-3β induced apoptosis.
Experimental Workflows & Validation Protocols
To objectively compare the efficacy and selectivity of N-[(3-methoxyphenyl)methyl]adenosine versus IB-MECA, a self-validating, three-tiered experimental protocol is required.
Causality : Determines the exact binding affinity (Ki) to confirm target engagement before assessing functional efficacy.
Prepare membrane fractions from CHO cells stably expressing human A1, A2A, A2B, and A3 receptors.
Incubate membranes with a constant concentration of a radioligand (e.g., [125I]AB-MECA for A3, [3H]DPCPX for A1) and varying concentrations (10^-11 to 10^-5 M) of the test compounds.
Terminate the reaction by rapid filtration through GF/B glass fiber filters.
Measure bound radioactivity using a gamma counter. Calculate Ki values using the Cheng-Prusoff equation.
Causality : Confirms that the biochemical signaling cascade successfully induces the desired phenotypic outcome (apoptosis) in cancer cells[11].
Culture human melanoma cells (e.g., A375) and treat with vehicle, N-[(3-methoxyphenyl)methyl]adenosine, or IB-MECA (10 µM) for 48 hours.
Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
Stain with FITC-Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis).
Analyze via flow cytometry. Quantify the percentage of cells in the right quadrants (Annexin V positive).
Three-tiered experimental workflow for validating A3AR agonist affinity, efficacy, and phenotype.
Comparative Data Analysis
Based on established pharmacological principles for N6-substituted adenosines, IB-MECA consistently outperforms standard 5'-OH analogs in A3 selectivity[6].
Conclusion :
While N-[(3-methoxyphenyl)methyl]adenosine serves as a valuable nucleoside analog with baseline vasodilatory and anti-tumor properties[9], it lacks the structural optimization required for precise A3AR targeting. IB-MECA, through its strategic 5'-N-methyluronamide modification, achieves superior affinity, selectivity, and functional efficacy, making it the definitive choice for A3AR-mediated therapeutic development in oncology and ischemia-reperfusion models[5].
References[10] N-[(3-Methoxyphenyl)methyl]adenosine - MedchemExpress.com. Source: medchemexpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Cm0nDrBTXaNkK6w7EkKG6Hx3HYTd3KnXjeZRTtY6Wr9suxRexqIU-AqvIlBVqDYiqogYE4KQlb2yf0TMcblu4e03S0d7W_GudsaPv0t4IDdLER_O475XpE2VV191NWO6LpR4epBa0edNTotcBCRprKSnL4YHIx1UcBa2aVPSc3g=[8] Nucleosides and Nucleotides - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH9Tx1beVZtpIdHeG81BiQCWKvKKd0chukPXsaImgVNQFJ4SCf4T1Mn_276s-MW2OKTlcK6N0OPdjA5wKfye2el33kMLr204M0vHme3qUstKswT5n_1gGM9iSiozA2tMIOUs8BeOm4kJd0NtAbGoNj5bzpYBWpDm7M5-JZcvCYc1v88NxfkFG_Oinq7Vi4XwFa_MvU8ZvloZOqTpPW5g==[7] Adenosine, N-[(3-methoxyphenyl)methyl]- (1 x 25 mg) | Reagentia. Source: reagentia.eu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd-YbFqjwr_N-FvzxN9Ixd52FyosrjYQpuMq_mSqqexG_fcoH1WBc88QJUmRcCLcHowIWOVNvE94eZcLzywG6B_U_CFBmQ1tC-6vBOPo3urf7-NIkBvtgeq-ey2S1hynZ4jDTjQxo4FGo6RQDZjAFJBby-_NZy2AJUON5bJSl27DVffqlHmGbOLtvmuI1M_R8NQyqwGhDT[9] 101565-95-1|(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methoxybenzyl)amino) - BLDpharm. Source: bldpharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1X8ytQSQVZVr-723RHrlQZhFdndzE7jIC69e9DbD83_QNMBexAe2nDgMxPxNDyd5WFvMYkXSGX2pX2y23wSaAbOtfk5Soot1imJz2V40rLcGpJmJNoDBaUr11hpS0gvA3ohDYpKC7Q-e4yVoJ[3] meta-METHOXYTOPOLIN RIBOSIDE (MemTR) 101565-95-1 - Guidechem. Source: guidechem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiHjGik3OzE7zsOurhU_8w4btgQk_L3IOgyt4wz222pShWIIcieDWNHd_SzMqcUeyRgfcg1ETuQrzz6lSUsAbUeqRpn5ue-EAQ6J4QV5bKUz7bbZZkR89ljQROtiEXGGNH1GzbnJ1O4EUtLTdWx4qtZoIC[1] A3 Adenosine Receptor as a Target for Cancer Therapy - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3CGvYDnjRJTWnPXqpUNZdWjjZ5vna6wMCFSvSVwL0ANaRQ5TD0gqo9vjkQqY1eqYT3y3rxDdenV9iMt9Eipeo9TFCMz5g_KOvEVxoJKypKcyeSmqm1aWtG06I6dE0MDF8MxVw[4] IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFzQa12rlHw-9zwUjXtZDFBNq_AAk5DxTGp4V3TNbul7QDEZxn4800MSXwpeCcog3S5TpRtZ7ODjGrjfeGShGvJcbsady19HenSV5_L4yG5Q_nqQxyiYliriK8sxAwAGOF7wM8[2] Cancer biology and molecular genetics of A3 adenosine receptor - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGejlGylDbRglXaV2vTallyL_TzrFpBXXH4YkzxHxNMKhAVMmFC-a_H_GlZq7grF_rE46puKnb_nHigVy8ohNxbsxRffreZz4AX-h_wxSDGpslEEppYC07_BS7z3hi2Rjpdzex_[5] A3 Adenosine Receptor Agonist IB-MECA Reduces Myocardial Ischemia-Reperfusion Injury in Dogs - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE71girN5ZrbQXSh7gLlLTDzqa18GCWFB2GdESCHYeRghDRxI7I_jgo6adp4Hg90Buu5d1YVFoVioX6b_p98KnHRFzQvsnCHiZ_qlQb5f_o2_cOsTg-d0cxVc0DHGMyu3_-67ZF[6] A3 adenosine receptor agonist IB-MECA reduces myocardial ischemia-reperfusion injury in dogs - American Physiological Society Journal. Source: physiology.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAPKv-CLwxe18H2y6vFUdOxQVhT5wficKBuDPmY7J6JGSDYWE3UaaHXRLqbrY5lsRcaNxlXMD9UpS6breB-FGD2Daprw8j7MYPv7rFPM-YIDKiaJlkpngN42JL_i9ZifpaSpwv9NZC4AbPyF9OV7cH2O79NFIbrMYZnM3GJ0lC[12] The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC373eTomm0jdS6sLF3bNTobxsHcIxU896nKR0iumLJShAaGBazbTR0TJu7pIp95LCysuxzJ55AOBjWpa4jreGkpgnGLR0Xq5nixNw5dOX_uCxiASZD3L2OKiZCxHNFmLSJwrQ[11] Current Understanding of the Role of Adenosine Receptors in Cancer - PMC - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECrs_--KI3-GPETmzd_LH2pvt5d7CmwM8OfcE4U4h3qpc2ghcqtN0EP38umAFgyXUkcGzwq1YvqLErQ4LMu7_XPEsIt9j7HLX-7KtZaAT0sEQoeHPEVAkcZ05NaXuNvdu6rHr8TbGpitpsyr8x
Reproducibility of "Adenosine, N-[(3-methoxyphenyl)methyl]-" effects across different labs
A Comparative Guide to Ensuring Reproducibility of N⁶-(3-methoxybenzyl)adenosine Effects Across Different Laboratories This guide provides an in-depth analysis of the factors influencing the reproducibility of experiment...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Ensuring Reproducibility of N⁶-(3-methoxybenzyl)adenosine Effects Across Different Laboratories
This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results for N⁶-(3-methoxybenzyl)adenosine, also known as Adenosine, N-[(3-methoxyphenyl)methyl]-. Our objective is to equip researchers, scientists, and drug development professionals with the necessary framework to design robust experiments, critically evaluate data, and compare findings across different laboratory settings.
Introduction to N⁶-(3-methoxybenzyl)adenosine and the Reproducibility Challenge
N⁶-(3-methoxybenzyl)adenosine is a derivative of adenosine, a ubiquitous purine nucleoside that modulates a wide array of physiological processes through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2] As an N⁶-substituted adenosine analog, N⁶-(3-methoxybenzyl)adenosine is predicted to act as an agonist at one or more of these receptors, initiating downstream signaling cascades that can influence cellular functions such as proliferation, inflammation, and apoptosis.[3][4]
The promise of novel therapeutic agents is often hampered by the "reproducibility crisis" in preclinical research.[5][6] A study published in Nature revealed that over 70% of scientists have been unable to reproduce another researcher's experimental findings.[6] This guide directly addresses this challenge in the context of studying N⁶-(3-methoxybenzyl)adenosine, providing a roadmap for achieving consistent and reliable data.
Unraveling the Mechanism of Action: A Complex Signaling Network
The cellular effects of N⁶-(3-methoxybenzyl)adenosine are contingent on its affinity and efficacy at the different adenosine receptor subtypes, each of which is coupled to distinct signaling pathways. Understanding this complexity is the first step toward designing reproducible experiments.
A₁ and A₃ Receptors: Typically coupled to inhibitory G proteins (Gᵢ), activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] They can also activate other pathways, such as the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades.[7][9]
A₂A and A₂B Receptors: These receptors are generally coupled to stimulatory G proteins (Gₛ), and their activation results in an increase in cAMP production.[7][10] This elevation in cAMP can activate Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[10]
The ultimate biological response to N⁶-(3-methoxybenzyl)adenosine will depend on the specific expression profile of these receptors in the chosen cellular model.
The variability in the reported effects of a compound like N⁶-(3-methoxybenzyl)adenosine can often be traced back to subtle yet critical differences in experimental design and execution.[11] Below, we dissect the key factors that demand stringent control.
Biological Reagents and Cell Line Integrity
The very foundation of a cell-based assay is the biological material itself. Inconsistencies here will invariably lead to divergent results.
Factor
Key Considerations
Recommended Action
Cell Line Authentication
As many as half of all cell lines may be misidentified.[12]
Perform regular Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines.[13]
Passage Number
Serial passaging can lead to genetic drift and phenotypic changes.[14]
Use cells within a consistent and narrow passage number range for all experiments. Freeze new cell lines at low passage numbers.[15]
Mycoplasma Contamination
Mycoplasma can alter cellular metabolism, growth, and response to stimuli.[13]
Routinely test for mycoplasma contamination.
Reagent Quality
Variations in media, serum, and supplement batches can introduce variability.[15]
Purchase high-quality reagents from reputable suppliers and record lot numbers for all components.[12][13]
Experimental Conditions and Protocols
Standardization of the experimental environment and procedures is paramount for achieving reproducibility.
Factor
Key Considerations
Recommended Action
Cell Seeding Density
Initial cell number affects growth rate and confluency at the time of treatment.[16]
Optimize and standardize seeding density to ensure cells are in the exponential growth phase during the experiment.[11]
Compound Preparation
Solubility and stability of the compound in culture media can vary.
Prepare fresh stock solutions and dilute to the final concentration immediately before use. Validate the solubility and stability in your specific media.
Incubation Time
The duration of compound exposure can significantly impact the observed effect.
Perform time-course experiments to identify the optimal treatment duration.
Pipetting Technique
Inaccurate or inconsistent pipetting leads to variability in cell numbers and compound concentrations.[16]
Use calibrated pipettes and standardized pipetting techniques (e.g., reverse pipetting for viscous liquids) to ensure even cell distribution.[16]
"Edge Effect" in Plates
Wells on the perimeter of multi-well plates are prone to evaporation, altering concentrations.[11]
Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.[11]
Standardized Protocol: Assessing the Effect of N⁶-(3-methoxybenzyl)adenosine on Cell Viability
To facilitate cross-laboratory comparisons, we provide a detailed, self-validating protocol for a common cell viability assay. The rationale behind each step is explained to foster a deeper understanding of the experimental design.
A Comparative Guide to the Species-Specific Activity of Adenosine, N-[(3-methoxyphenyl)methyl]-
For researchers and professionals in drug development, understanding the species-specific differences in a compound's activity is paramount for the successful translation of preclinical findings to clinical applications....
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, understanding the species-specific differences in a compound's activity is paramount for the successful translation of preclinical findings to clinical applications. This guide provides an in-depth comparison of the activity of Adenosine, N-[(3-methoxyphenyl)methyl]-, also known as N⁶-(3-methoxybenzyl)adenosine, across different species, with a focus on its interaction with adenosine receptor subtypes. While comprehensive data for this specific analog across all species is not fully available in the public domain, this guide synthesizes the existing experimental data and provides a predictive framework based on the known pharmacology of closely related N⁶-substituted adenosine analogs.
Introduction: The Significance of Species-Specific Adenosine Receptor Pharmacology
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A₁, A₂ₐ, A₂B, and A₃, are ubiquitous and play crucial roles in a myriad of physiological processes, making them attractive therapeutic targets.[1] N⁶-substituted adenosine analogs, such as N⁶-(3-methoxybenzyl)adenosine, represent a class of compounds with significant potential to modulate these receptors. However, a critical challenge in the development of adenosine receptor ligands is the notable pharmacological differences observed between species.[2][3] These discrepancies, particularly prominent for the A₃ receptor, can lead to misleading preclinical data and subsequent failures in clinical trials.[2] Therefore, a thorough characterization of a compound's activity in relevant preclinical species alongside human receptors is not just advantageous, but essential.
This guide will delve into the available binding affinity data for N⁶-(3-methoxybenzyl)adenosine and discuss the anticipated functional consequences and species-specific variations. We will also provide detailed experimental protocols for key assays to enable researchers to conduct their own comparative studies.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades. The A₁ and A₃ receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, the A₂ₐ and A₂B receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Figure 1: Canonical signaling pathways of adenosine receptors.
Comparative Binding Affinity of N⁶-(3-methoxybenzyl)adenosine
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Kᵢ), a measure of binding affinity.
A key study by Gallo-Rodriguez and colleagues (1994) provides the most direct data currently available for N⁶-(3-methoxybenzyl)adenosine, detailing its binding affinities at rat A₁, A₂ₐ, and A₃ adenosine receptors.[4]
Compound
Receptor Subtype
Species
Kᵢ (nM)
N⁶-(3-methoxybenzyl)adenosine
A₁
Rat
13 ± 2
A₂ₐ
Rat
200 ± 30
A₃
Rat
130 ± 10
Reference data from Gallo-Rodriguez et al., 1994
Table 1: Binding Affinities (Kᵢ) of N⁶-(3-methoxybenzyl)adenosine at Rat Adenosine Receptors[4]
From this data, in rats, N⁶-(3-methoxybenzyl)adenosine demonstrates a clear preference for the A₁ receptor, with approximately 10-fold selectivity over the A₃ receptor and more than 15-fold selectivity over the A₂ₐ receptor.
Expected Species-Specific Differences and Functional Activity
A₃ Adenosine Receptor: A Hotspot for Species Divergence
The A₃ adenosine receptor is notorious for exhibiting significant pharmacological differences between species, particularly between rodents and humans.[2][3] For many N⁶-substituted analogs, the affinity for the human A₃ receptor is substantially higher—sometimes by orders of magnitude—than for the rat A₃ receptor.[2] For instance, N⁶-(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine is 1100-fold more potent at the human A₃ receptor than its rat counterpart.[2][3] This suggests that N⁶-(3-methoxybenzyl)adenosine is also likely to exhibit higher affinity for the human A₃ receptor than the 130 nM Kᵢ observed in rats.
Functional Implications
Given its binding profile, N⁶-(3-methoxybenzyl)adenosine is expected to act as an agonist at the A₁ and A₃ receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. At the A₂ₐ receptor, it would likely function as a much weaker agonist.
To quantitatively assess these functional effects, a cAMP accumulation assay is the method of choice. For A₁ and A₃ receptors, the assay measures the compound's ability to inhibit forskolin-stimulated cAMP production. For A₂ₐ and A₂B receptors, the assay measures the direct stimulation of cAMP production.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for radioligand binding and cAMP functional assays.
Radioligand Binding Assay Workflow
Figure 2: General workflow for a radioligand binding assay.
This protocol is designed to determine the Kᵢ of a test compound at a specific adenosine receptor subtype.
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Cell Membranes: Use membranes from cells stably expressing the human, rat, or mouse adenosine receptor subtype of interest (e.g., CHO or HEK293 cells). Thaw on ice and dilute to the desired protein concentration in assay buffer.
Radioligand: Prepare a working solution of a suitable radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ) at a concentration close to its Kₔ value.[5]
Test Compound: Prepare a stock solution of N⁶-(3-methoxybenzyl)adenosine in DMSO and create serial dilutions in assay buffer.
Non-specific Binding Control: Prepare a high concentration of a non-labeled standard ligand (e.g., 10 µM NECA).
Test Compound Wells: 50 µL of each test compound dilution, 25 µL radioligand, 25 µL cell membranes.
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[5]
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
Washing: Wash the filters three to four times with ice-cold assay buffer.[5]
Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[5]
cAMP Accumulation Functional Assay Workflow
Figure 3: General workflow for a cAMP functional assay.
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor).[6][7][8]
Data Analysis:
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The available data indicates that N⁶-(3-methoxybenzyl)adenosine is a potent adenosine A₁ receptor agonist in rats, with lower affinity for the A₂ₐ and A₃ receptors. Based on the known pharmacology of related compounds, it is highly probable that this compound will exhibit significantly different affinities, particularly at the A₃ receptor, in humans and mice.
To fully elucidate the species-specific profile of N⁶-(3-methoxybenzyl)adenosine, further experimental work is required. Specifically, radioligand binding and cAMP functional assays using human and mouse adenosine receptor-expressing cell lines are necessary. The protocols provided in this guide offer a robust framework for conducting these essential studies. A comprehensive understanding of these species-specific differences is a critical step in the rational design and development of novel adenosine receptor-targeted therapeutics.
References
Gao, Z. G., Blaustein, J. B., Gross, A. S., Melman, N., & Jacobson, K. A. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical pharmacology, 65(10), 1675–1684.
Gao, Z. G., Blaustein, J. B., Gross, A. S., Melman, N., & Jacobson, K. A. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical pharmacology, 65(10), 1675–1684. [Link]
Auchampach, J. A., Rizvi, A., Qiu, Y., & Jin, X. (1997). Selective activation of A3 adenosine receptors with N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide protects against myocardial stunning and infarction without hemodynamic changes in conscious rabbits.
Guo, D., Mulder-Krieger, T., IJzerman, A. P., & Heitman, L. H. (2012). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British journal of pharmacology, 166(6), 1846–1859.
Ukena, D., Padgett, W. L., Hong, O., Daly, J. W., Daly, D. T., & Olsson, R. A. (1987). N6-substituted 9-methyladenines: a new class of adenosine receptor antagonists. FEBS letters, 215(2), 203–208.
Creative Biolabs. (n.d.). In Vitro Cell based Adenosine Receptor Functional Characterization Service. Retrieved from [Link]
Innoprot. (n.d.). Adenosine A1 Receptor Assay. Retrieved from [Link]
Eurofins Discovery. (n.d.). A3 Human Adenosine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - FR. Retrieved from [Link]
Gallo-Rodriguez, C., Ji, X. D., Melman, N., Siegman, B. D., Sanders, L. H., Orlina, J., ... & Jacobson, K. A. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of medicinal chemistry, 37(5), 636–646.
Bussmann, M., Rühle, M., Lurtz, V., & Stäb, F. (2020). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in pharmacology, 11, 588528.
Müller, C. E. (2014). Adenosine A2A receptor as a drug discovery target. Journal of medicinal chemistry, 57(9), 3623–3650.
Ji, X. D., Melman, N., & Jacobson, K. A. (1996). A selective agonist affinity label for A3 adenosine receptors.
BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]
Liang, B. T., & Liang, B. T. (1996). Adenosine A2a and A2b receptors in cultured fetal chick heart cells. High- and low-affinity coupling to stimulation of myocyte contractility and cAMP accumulation.
Ghelardini, C., Di Cesare Mannelli, L., & Bianchi, E. (2014). Adenosine receptors: expression, function and regulation. International journal of molecular sciences, 15(2), 2024–2049.
Auchampach, J. A., Rizvi, A., Qiu, Y., & Jin, X. (1997). Selective activation of A3 adenosine receptors with N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide protects against myocardial stunning and infarction without hemodynamic changes in conscious rabbits. Circulation research, 80(6), 800–809. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adenosine receptors. Retrieved from [Link]
Auchampach, J. A., Rizvi, A., Qiu, Y., & Jin, X. (1997). Selective activation of A3 adenosine receptors with N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide protects against myocardial stunning and infarction without hemodynamic changes in conscious rabbits. Circulation research, 80(6), 800–809. [Link]
Li, H., Zhang, T., Li, M., Wang, Y., Zhang, Y., & Wang, Y. (2022). Activation of A2B adenosine receptor protects against demyelination in a mouse model of schizophrenia. Experimental and therapeutic medicine, 23(4), 1-1.
van der Pijl, R., van Veldhoven, J. P., van der Es, D., de Vries, H., Brussee, J., & IJzerman, A. P. (2018). A binding kinetics study of human adenosine A3 receptor agonists. European journal of pharmaceutical sciences, 111, 440–449.
Fang, M., Chai, Y., Chen, G., Wang, H., & Huang, B. (2016). N6-(2-hydroxyethyl)-adenosine exhibits insecticidal activity against Plutella xylostella via adenosine receptors. PloS one, 11(9), e0162859.
Pedata, F., D'Alimonte, I., & Pugliese, A. M. (2021). Metabolic aspects of adenosine functions in the brain. Frontiers in pharmacology, 12, 681944.
N6-(3-methoxybenzyl)adenosine: A Comparative Guide to its Agonist Profile at the A3 Adenosine Receptor
In the landscape of purinergic signaling research, the precise classification of a ligand's functional activity is paramount for its application in drug discovery and molecular biology. This guide provides an in-depth an...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of purinergic signaling research, the precise classification of a ligand's functional activity is paramount for its application in drug discovery and molecular biology. This guide provides an in-depth analysis of N6-(3-methoxybenzyl)adenosine, a member of the N6-substituted adenosine analog family, to determine its classification as a full or partial agonist. Our examination will focus primarily on the A3 adenosine receptor (A3AR), the principal target for many N6-benzyl derivatives, by comparing its activity to established reference agonists and detailing the experimental methodologies required for this classification.
The Principle of Agonism: More Than Just Binding
An agonist is a ligand that binds to a receptor and elicits a functional response. However, the magnitude of this response, a property known as intrinsic efficacy , determines its classification.
Full Agonists produce the maximum possible response for a given receptor system, equivalent to that of the endogenous ligand or a gold-standard synthetic agonist. Their intrinsic efficacy is considered to be 1 (or 100%).
Partial Agonists bind to and activate the receptor but produce a submaximal response, even at saturating concentrations. Their intrinsic efficacy is greater than 0 but less than 1.
This distinction is critical; a partial agonist can act as a functional antagonist in the presence of a full agonist by competing for the same binding site, thereby reducing the overall maximal response. For G-protein coupled receptors (GPCRs) like the adenosine receptors, efficacy is typically quantified by measuring the extent of a downstream signaling event, such as the inhibition of cyclic AMP (cAMP) production or the stimulation of GTPγS binding.
N6-(3-methoxybenzyl)adenosine and the A3 Receptor
N6-(3-methoxybenzyl)adenosine belongs to a class of N6-arylmethyl adenosine analogues. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N6 position of the adenosine core structure strongly influence affinity and selectivity, particularly for the A1 and A3 adenosine receptor subtypes. Numerous studies indicate that while N6-benzyl substitutions are well-tolerated for A3AR binding, they often result in a reduction of maximal efficacy compared to reference full agonists[1][2][3]. This suggests a propensity for partial agonism within this chemical class.
While direct functional data for N6-(3-methoxybenzyl)adenosine is not prominently available in the literature, extensive research on closely related analogs provides a strong basis for its classification. Studies on N6-benzyladenosine and other N6,5'-disubstituted derivatives have demonstrated that these compounds behave as partial agonists at the human A3AR in functional assays.
Comparative Functional Analysis: Gauging Efficacy
To definitively classify an agonist, its maximal effect (Emax) must be compared against a reference full agonist in a functional assay. For the A3 adenosine receptor, which couples to Gi proteins, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
A well-established full agonist for the A3AR is 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) . In a typical cAMP inhibition assay, Cl-IB-MECA produces a maximal inhibition of forskolin-stimulated cAMP accumulation[1].
Based on data from structurally similar compounds, we can project the expected performance of N6-(3-methoxybenzyl)adenosine.
Table 1: Comparative data of A3AR agonists. The classification of N6-(3-methoxybenzyl)adenosine is projected based on the consistent partial agonism observed in closely related N6-benzyladenosine analogs.
The causality behind this trend lies in the specific conformational changes induced in the receptor upon ligand binding. While the N6-benzyl moiety facilitates strong binding (high affinity), it may not stabilize the fully active conformation of the A3AR required for maximal G-protein activation, resulting in a submaximal biological response.
Visualizing the Mechanism and Workflow
To understand the experimental basis of these classifications, we can visualize both the biological signaling pathway and the laboratory workflow.
Caption: Experimental workflow for a cAMP inhibition functional assay.
Experimental Protocols for Agonist Characterization
A rigorous determination requires robust, self-validating experimental protocols. The two primary methods are the cAMP Inhibition Assay and the [³⁵S]GTPγS Binding Assay.
Protocol 1: cAMP Inhibition Assay (Whole Cell)
This assay measures the functional consequence of Gi-protein activation by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the potency (EC50) and efficacy (Emax) of N6-(3-methoxybenzyl)adenosine by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
CHO-K1 cells stably expressing the human A3AR.
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
Phosphodiesterase (PDE) Inhibitor: 1 mM 3-isobutyl-1-methylxanthine (IBMX).
Stimulant: Forskolin.
Reference Full Agonist: Cl-IB-MECA.
Test Agonist: N6-(3-methoxybenzyl)adenosine.
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Step-by-Step Methodology:
Cell Seeding: Seed the A3AR-expressing CHO cells into 96-well or 384-well plates and culture overnight to allow for adherence.
Assay Preparation: Aspirate culture medium and wash cells once with pre-warmed Assay Buffer.
PDE Inhibition: Add 50 µL of Assay Buffer containing the PDE inhibitor (IBMX) to each well. This step is crucial to prevent the degradation of cAMP, ensuring the measured levels accurately reflect production. Incubate for 20-30 minutes at room temperature.
Agonist Stimulation: Prepare serial dilutions of the test and reference agonists. Add 25 µL of the agonist solutions to the appropriate wells. Include a "vehicle only" control.
Adenylyl Cyclase Activation: Immediately add 25 µL of Assay Buffer containing forskolin to all wells (except for basal control wells). The final forskolin concentration should be one that elicits a robust but submaximal cAMP signal, typically around 1-10 µM.
Incubation: Incubate the plate for 15-30 minutes at room temperature.
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
Normalize the data: Set the signal from cells treated with forskolin + vehicle as 100% and the signal from basal (no forskolin) as 0%.
Plot the percent inhibition of the forskolin response versus the log concentration of the agonist.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximal inhibition).
Compare the Emax of N6-(3-methoxybenzyl)adenosine to the Emax of the full agonist, Cl-IB-MECA. An Emax significantly below that of Cl-IB-MECA classifies it as a partial agonist.
This assay provides a more direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To measure the ability of N6-(3-methoxybenzyl)adenosine to stimulate [³⁵S]GTPγS binding to membranes containing the A3AR.
Materials:
Membranes from cells overexpressing the human A3AR.
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[4][5]
GDP: To ensure G-proteins are in their inactive, GDP-bound state.
[³⁵S]GTPγS (radioligand).
Reference and Test Agonists.
Glass fiber filters and a cell harvester for filtration.
Step-by-Step Methodology:
Reaction Setup: In a 96-well plate, combine cell membranes (5-10 µg protein/well), GDP (typically 10-30 µM), and the desired concentration of the test or reference agonist in Assay Buffer.
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM.
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
Data Analysis:
Define non-specific binding using a high concentration of unlabeled GTPγS (10 µM).
Define basal binding as the signal in the absence of any agonist.
Calculate the agonist-stimulated binding by subtracting the basal binding.
Plot the stimulated [³⁵S]GTPγS binding versus the log concentration of the agonist.
Determine EC50 and Emax values. The Emax is expressed as the percentage stimulation over basal. A compound with an Emax significantly lower than a reference full agonist is classified as a partial agonist.
Conclusion
The partial agonist profile can be therapeutically advantageous, offering a "ceiling" effect that may reduce the risk of receptor desensitization or off-target effects associated with maximal receptor activation. Researchers investigating N6-(3-methoxybenzyl)adenosine should employ quantitative functional assays, such as cAMP inhibition or GTPγS binding, to experimentally validate this classification and precisely determine its intrinsic efficacy.
References
Gao, Z., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 65(10), 1675-1684. Available at: [Link]
van der Klein, P. A., et al. (1999). N6,5'-Disubstituted Adenosine Derivatives as Partial Agonists for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 42(8), 1393-1400. Available at: [Link]
Kim, Y. C., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 65(10), 1675-84. Available at: [Link]
Forte, B., et al. (1995). Comparative molecular field analysis of selective A3 adenosine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 5(21), 2533-2538. Available at: [Link]
Gao, Z., et al. (2010). Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers. Biochemical Pharmacology, 80(2), 225-234. Available at: [Link]
Du, Y., et al. (2022). Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation. ACS Pharmacology & Translational Science, 5(8), 669–684. Available at: [Link]
Du, Y., et al. (2022). Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation. ACS Publications. Available at: [Link]
Jacobson, K. A., & Kim, Y. C. (2002). Partial Agonists for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 2(1), 1-13. Available at: [Link]
[label="Double-lined\nChemical Waste Figure 1: MemTR biological signaling pathway and environmental risk of improper disposal. Operational Workflows for MemTR Disposal To ensure a self-validating system of safety, all Me...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Double-lined\nChemical Waste
Figure 1: MemTR biological signaling pathway and environmental risk of improper disposal.
Operational Workflows for MemTR Disposal
To ensure a self-validating system of safety, all MemTR waste must be segregated at the point of generation. Do not mix MemTR waste with strong acids or oxidizers, as this can cause unpredictable degradation reactions.
Protocol A: Routine Laboratory Waste Collection
Causality Check: We utilize High-Density Polyethylene (HDPE) containers because MemTR is often dissolved in organic solvents (like DMSO or ethanol) for stock solutions, which can degrade standard plastics over time.
Segregation: Immediately separate solid waste (contaminated pipette tips, microcentrifuge tubes, gloves) from liquid waste (spent culture media, stock solvent solutions).
Liquid Waste Handling:
Pour liquid waste into a compatible, non-halogenated HDPE carboy.
Validation step: Check the pH of the waste mixture to ensure it remains between pH 5 and 9 to prevent off-gassing.
Solid Waste Handling: Place all contaminated solid consumables into a double-lined chemical waste bin. Do not use standard biohazard bags unless the waste is also biologically contaminated with infectious agents.
Labeling & Documentation: Affix a standard EHS "Hazardous Chemical Waste" label. Explicitly write: "Contains: N6-(3-methoxybenzyl)adenosine (CAS 101565-95-1) - Non-halogenated organic waste."
Storage & Transfer: Store containers in a designated secondary containment tray at room temperature[1]. Schedule a pickup with your institutional EHS department for final high-temperature incineration.
Figure 2: Standard operating procedure for MemTR waste segregation and final destruction.
Protocol B: Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne or the liquid from reaching floor drains.
Evacuation & PPE: Secure the area. Don fresh nitrile gloves, safety goggles, and a lab coat. If a large amount of dry powder is spilled, a particulate respirator (N95 or higher) is recommended to prevent inhalation of the active nucleoside.
Containment:
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads).
For Solids: Lightly dampen the powder with water or 70% ethanol to prevent aerosolization. Do not dry sweep.
Collection: Use a dedicated chemical scoop to collect the absorbent material or dampened powder. Transfer it into a sealable, rigid hazardous waste container.
Decontamination: Wash the affected surface with a 10% bleach solution. The oxidative power of bleach helps denature the residual biological activity of the purine analog. Follow up with standard soap and water.
Final Disposal: Seal the container, label it as "Spill Cleanup: Contains CAS 101565-95-1", and submit it for incineration.
References
Cas 101565-95-1, meta-METHOXYTOPOLIN RIBOSIDE (MemTR) Safety Data
LookChem
URL:[Link]
GHS 11 (Rev.11) SDS Word 下载CAS: 101565-95-1
XiXisys
URL:[Link]
An efficient method for regeneration of lavandin and Jatropha curcas L. shoots using MemTR
ResearchGate
URL:[Link]